4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-4-3-5(2)10-8-6(4)7(9)11-12-8/h3H,1-2H3,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMQXWUXUJTGET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NNC(=C12)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299344 | |
| Record name | 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56984-52-2, 41601-44-9 | |
| Record name | 4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56984-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 41601-44-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129523 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and biological properties of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a heterocyclic amine of significant interest in medicinal chemistry. This document consolidates available data on its chemical structure, physical properties, synthesis, and biological activities, with a focus on its potential as a scaffold in drug discovery.
Core Chemical Properties
This compound is a fused heterocyclic compound featuring a pyrazole ring fused to a pyridine ring, with methyl and amine functional groups. These structural features contribute to its potential as a versatile building block in the synthesis of bioactive molecules.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₄ | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 41601-44-9 | [2] |
| Melting Point | 273-274°C | [3][4] |
| Boiling Point | 393.4°C at 760 mmHg (Predicted) | [4] |
| Appearance | Crystalline powder | [4] |
Spectral Data
¹H and ¹³C NMR Spectroscopy: The proton and carbon nuclear magnetic resonance spectra are essential for structural elucidation. For the broader class of pyrazolo[3,4-b]pyridines, characteristic signals are observed for the aromatic protons of the fused ring system and any substituents.[5] For 1-(benzothiazolyl)-4,6-dimethyl-3-(4-chlorophenyl)pyrazolo[3,4-b]pyridine, two singlets for the methyl groups at positions 4 and 6 were observed at δ 2.44 and 2.82 ppm, respectively. A sharp singlet for the H-5 proton of the pyrazolo[3,4-b]pyridine nucleus appeared at δ 7.03 ppm.[5]
Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) data is available for this compound, which would show a molecular ion peak corresponding to its molecular weight.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. While specific quantitative solubility data for this compound in various solvents is not extensively documented, related pyrazolo[3,4-d]pyrimidine prodrugs have been synthesized to improve aqueous solubility.[6] Generally, compounds of this class are expected to be soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol. For instance, a synthesized benzothiazole bearing a pyrazole moiety was prepared in a stock solution by dispersing it in a mixture of DMSO and ethanol.[7]
Experimental Protocols
Synthesis of the Pyrazolo[3,4-b]pyridine Core
A general and efficient method for the synthesis of the pyrazolo[3,4-b]pyridine scaffold involves the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound.[8] This approach allows for the introduction of various substituents on the pyridine ring.
Caption: General synthesis workflow for the pyrazolo[3,4-b]pyridine core.
A more specific, though still general, protocol for the synthesis of related pyrazolo[4,3-b]pyridines starts from 2-chloro-3-nitropyridines. This involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction.[9]
Biological Activity and Mechanism of Action
The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This is largely attributed to its structural similarity to purine bases, allowing it to interact with a variety of biological targets, particularly protein kinases.
Kinase Inhibition
Derivatives of pyrazolo[3,4-b]pyridine have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.
-
Tropomyosin Receptor Kinase (TRK) Inhibitors: Several pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of TRK, a family of receptor tyrosine kinases. One such derivative, compound C03, exhibited an IC₅₀ value of 56 nM against TRKA kinase and inhibited the proliferation of the Km-12 cancer cell line.[10]
-
TANK-Binding Kinase 1 (TBK1) Inhibitors: This scaffold has also been utilized to develop potent inhibitors of TBK1, a key kinase in innate immunity signaling. Optimized compounds have shown IC₅₀ values in the nanomolar range.[11][12]
-
Other Kinase Targets: The versatility of the pyrazolo[3,4-b]pyridine core is further demonstrated by its activity against other kinases, including Cyclin-Dependent Kinases (CDKs), Mitogen-activated protein kinase-interacting kinases (MNKs), and Glycogen Synthase Kinase-3 (GSK-3).[13][14]
Anticancer Activity
The kinase inhibitory properties of pyrazolo[3,4-b]pyridine derivatives translate into significant anticancer activity.
-
Inhibition of Microtubule Polymerization: Some pyrazolo[3,4-b]pyridin-6-one derivatives have been shown to inhibit microtubule polymerization by binding to the colchicine site on tubulin. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately apoptosis in cancer cells.[15]
-
Topoisomerase IIα Inhibition: Certain derivatives have been identified as inhibitors of Topoisomerase IIα, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to DNA damage, S-phase cell cycle arrest, and apoptosis.
References
- 1. This compound | C8H10N4 | CID 279219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 41601-44-9 [chemicalbook.com]
- 3. CAS#:41601-44-9 | 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine | Chemsrc [chemsrc.com]
- 4. This compound | 41601-44-9 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Characteristics of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its key properties, the experimental protocols for their determination, and a logical workflow for characterization.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in biological and chemical systems, influencing everything from solubility and permeability to formulation and potential toxicity.
| Property | Value | Source |
| IUPAC Name | 4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine | [1] |
| Molecular Formula | C₈H₁₀N₄ | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| Melting Point | 273-274°C | |
| Boiling Point | 393.4°C at 760 mmHg | |
| Density | 1.317 g/cm³ | |
| LogP (Octanol-Water Partition Coefficient) | 1.738 | |
| Polar Surface Area (PSA) | 67.59 Ų | |
| Flash Point | 220.3°C | |
| Refractive Index | 1.719 | |
| CAS Number | 41601-44-9, 56984-52-2 | [1][2] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical parameters are provided below. These protocols are foundational for the verification and expansion of the compound's profile.
2.1. Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity.[3][4]
-
Principle: The temperature at which a substance transitions from a solid to a liquid state is its melting point. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1°C.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.[3]
-
Procedure:
-
Sample Preparation: Ensure the sample is dry and finely powdered using a mortar and pestle.[3][5]
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of about 2-3 mm.[6]
-
Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.[5]
-
Heating: Heat the sample rapidly to a temperature about 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[6]
-
Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). The recorded range is the melting point.
-
2.2. Solubility Determination
Solubility data is essential for drug delivery and formulation.
-
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[7]
-
Apparatus: Test tubes, vortex mixer, analytical balance, various solvents (e.g., water, ethanol, DMSO, aqueous buffers at different pH).
-
Procedure (Qualitative):
-
Add approximately 1-5 mg of the compound to a test tube.
-
Add 1 mL of the chosen solvent in portions, vortexing after each addition.[8]
-
Visually inspect for the dissolution of the solid.
-
Classify solubility as very soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required.
-
-
Procedure (Quantitative - Shake-Flask Method):
-
Prepare a supersaturated solution of the compound in the solvent of interest.
-
Agitate the solution at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Determine the concentration of the compound in the clear supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
2.3. pKa Determination (Potentiometric Titration)
The pKa value indicates the strength of an acid or base and is critical for predicting the ionization state of a compound at different pH levels.
-
Principle: The pKa is the pH at which a compound is 50% ionized. Potentiometric titration measures the change in pH of a solution of the compound upon the incremental addition of a titrant (a strong acid or base). The pKa corresponds to the pH at the half-equivalence point of the titration curve.[9][10]
-
Apparatus: pH meter with a combination electrode, burette, stirrer, beaker.
-
Procedure:
-
Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water, or a co-solvent system if solubility is low).
-
Calibrate the pH meter using standard buffer solutions.
-
Slowly add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small increments.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
Determine the equivalence point (the point of steepest slope) and then the half-equivalence point. The pH at the half-equivalence point is the pKa.[10]
-
2.4. LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[11]
-
Principle: LogP is the logarithm of the ratio of the concentration of a compound in the octanol phase to its concentration in the aqueous phase at equilibrium.[11]
-
Apparatus: Separatory funnel or vials, shaker, analytical balance, octanol, and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4).[12]
-
Procedure:
-
Phase Saturation: Pre-saturate the octanol with the aqueous buffer and the aqueous buffer with octanol.[12]
-
Compound Addition: Dissolve a known amount of the compound in one of the phases.
-
Partitioning: Combine the two phases in a separatory funnel or vial and shake vigorously for a set period to allow the compound to partition between the two immiscible layers.[13]
-
Phase Separation: Allow the layers to separate completely.
-
Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the octanol and aqueous layers using an appropriate analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as [Concentration in Octanol] / [Concentration in Aqueous Phase]. LogP is the base-10 logarithm of P.[11]
-
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the physicochemical characterization of a novel compound like this compound.
Caption: Logical workflow for the physicochemical characterization of a new chemical entity.
References
- 1. This compound | C8H10N4 | CID 279219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 41601-44-9 [chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. westlab.com [westlab.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. acdlabs.com [acdlabs.com]
- 12. agilent.com [agilent.com]
- 13. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
An In-depth Technical Guide to 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic organic compound belonging to the pyrazolopyridine class. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, acting as a core structure in various kinase inhibitors. This technical guide provides a comprehensive overview of the structure, synthesis, and known biological context of this compound, intended to support research and development efforts in the pharmaceutical and life sciences sectors. While specific quantitative biological data for this exact molecule is limited in publicly accessible literature, this guide summarizes the activities of structurally related compounds to infer its potential therapeutic applications.
Core Structure and Chemical Properties
This compound possesses a fused bicyclic system consisting of a pyrazole ring and a pyridine ring. The chemical structure and key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Molecular Formula | C8H10N4 | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| CAS Number | 41601-44-9 | |
| Appearance | White to off-white crystalline solid (predicted) | |
| Solubility | Soluble in organic solvents such as DMSO and methanol (predicted) |
Structure:
Synthesis
The primary synthetic route to this compound involves the reaction of 2-chloro-4,6-dimethylnicotinonitrile with hydrazine hydrate. This reaction proceeds via a nucleophilic substitution of the chloro group by hydrazine, followed by an intramolecular cyclization to form the pyrazole ring.
Experimental Protocol: Synthesis of this compound
Starting Material: 2-chloro-4,6-dimethylnicotinonitrile Reagent: Hydrazine hydrate
General Procedure:
-
Reaction Setup: To a solution of 2-chloro-4,6-dimethylnicotinonitrile in a suitable solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide) in a round-bottom flask, add an excess of hydrazine hydrate.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure this compound.
Logical Workflow for Synthesis
Biological Activity and Potential Signaling Pathways
Specific quantitative biological data for this compound is not extensively documented in the public domain. However, the pyrazolo[3,4-b]pyridine scaffold is a well-established pharmacophore found in numerous kinase inhibitors. Derivatives of this core structure have shown potent inhibitory activity against a range of kinases, suggesting that this compound could serve as a valuable building block or lead compound in drug discovery.
Known Activities of Pyrazolo[3,4-b]pyridine Derivatives:
| Kinase Target | Therapeutic Area | IC50 Range of Derivatives | Reference |
| Tropomyosin receptor kinases (TRKs) | Cancer | nM to µM | [2] |
| TANK-binding kinase 1 (TBK1) | Cancer, Inflammation | nM | [3][4] |
| Anaplastic lymphoma kinase (ALK) | Cancer | nM | |
| MNK (MAP kinase-interacting kinases) | Cancer | µM |
Potential Signaling Pathway Involvement
Given the known targets of its derivatives, this compound could potentially modulate signaling pathways crucial for cell proliferation, survival, and immune responses. For instance, inhibition of TRK kinases would interfere with the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are often dysregulated in cancer. Similarly, targeting TBK1 could impact the innate immune signaling cascade that leads to the production of type I interferons.
Conclusion and Future Directions
This compound is a synthetically accessible compound with a core structure prevalent in a variety of kinase inhibitors. While direct biological data for this specific molecule is sparse, the well-documented activities of its derivatives highlight its potential as a valuable scaffold for the development of novel therapeutics, particularly in oncology and immunology.
Future research should focus on:
-
Detailed Synthesis and Characterization: Optimization and full documentation of the synthetic protocol for this compound, including comprehensive spectroscopic and crystallographic analysis.
-
Biological Screening: Systematic screening of the compound against a broad panel of kinases to identify its specific targets and determine its potency and selectivity.
-
Structure-Activity Relationship (SAR) Studies: Utilization of this compound as a starting point for the synthesis of a library of derivatives to explore the SAR and develop more potent and selective inhibitors.
This in-depth guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and its analogs.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a representative synthetic pathway for the heterocyclic compound 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. This document is intended to serve as a valuable resource for researchers engaged in the fields of medicinal chemistry, drug discovery, and materials science, where pyrazolo[3,4-b]pyridine scaffolds are of significant interest.
While specific experimental data for the title compound is not publicly available in detail, this guide compiles expected spectroscopic characteristics based on the analysis of closely related analogues and general principles of spectroscopic interpretation for this class of compounds. The provided experimental protocols are generalized procedures commonly employed for the synthesis and characterization of such molecules.
Chemical Structure and Properties
IUPAC Name: this compound Molecular Formula: C₈H₁₀N₄ Molecular Weight: 162.19 g/mol [1] CAS Number: 56984-52-2[1]
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on data from analogous structures found in the literature and spectral databases.[2][3]
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Solvent: DMSO-d₆ Spectrometer Frequency: 400 MHz (representative)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | NH (pyrazole) |
| ~6.8 | s | 1H | H5 (pyridine) |
| ~5.5 | br s | 2H | NH₂ (amine) |
| ~2.4 | s | 3H | CH₃ at C6 |
| ~2.3 | s | 3H | CH₃ at C4 |
Note: Chemical shifts are approximate and can vary depending on solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Solvent: DMSO-d₆ Spectrometer Frequency: 100 MHz (representative)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C7a |
| ~150 | C6 |
| ~148 | C3 |
| ~145 | C4 |
| ~105 | C5 |
| ~98 | C3a |
| ~24 | CH₃ at C6 |
| ~17 | CH₃ at C4 |
Note: Chemical shifts are approximate and can vary depending on the specific experimental conditions.
Mass Spectrometry (MS)
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 162 | High | [M]⁺ (Molecular Ion) |
| 147 | Moderate | [M - CH₃]⁺ |
| 133 | Moderate | [M - NH₂ - CH₃]⁺ |
| 119 | Moderate | Further fragmentation |
Note: Fragmentation patterns can be complex and may vary with the instrument and conditions used.
Infrared (IR) Spectroscopy
Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amine and pyrazole) |
| 3050 - 2950 | Medium | C-H stretching (aromatic and aliphatic) |
| 1640 - 1600 | Strong | N-H bending (amine) |
| 1580 - 1450 | Medium to Strong | C=C and C=N stretching (aromatic rings) |
| 1400 - 1350 | Medium | C-H bending (methyl) |
| 850 - 750 | Medium | C-H out-of-plane bending (aromatic) |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A common and effective method for the synthesis of the pyrazolo[3,4-b]pyridine core is through the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or a suitable precursor.[4]
Reaction Scheme:
A plausible synthesis involves the reaction of 5-amino-1H-pyrazole with acetylacetone (2,4-pentanedione) under acidic conditions.
Procedure:
-
To a solution of 5-amino-1H-pyrazole (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add acetylacetone (1.1 equivalents).
-
Add a catalytic amount of a protic acid (e.g., hydrochloric acid or p-toluenesulfonic acid).
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Characterization Protocols
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound, a direct insertion probe or gas chromatography (GC) inlet can be used.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300). The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions.
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Workflow and Logical Diagrams
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.
References
Technical Guide: ¹H NMR Spectrum of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. This document includes tabulated spectral data, a comprehensive experimental protocol for spectral acquisition, and a workflow diagram for NMR analysis, designed to assist in the characterization and quality control of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was acquired in Dimethyl sulfoxide-d₆ (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constant (J) in Hz |
| Pyridine-H | 7.03 | Singlet | 1H | N/A |
| NH₂ | 5.5 - 6.5 (broad) | Broad Singlet | 2H | N/A |
| Pyridine-CH₃ | 2.82 | Singlet | 3H | N/A |
| Pyridine-CH₃ | 2.44 | Singlet | 3H | N/A |
| NH | 11.5 - 12.5 (broad) | Broad Singlet | 1H | N/A |
Note: The exact chemical shifts for the amine (NH₂) and pyrazole (NH) protons can be broad and may vary with concentration and temperature. The data presented is based on typical values for similar pyrazolo[3,4-b]pyridine structures.[1]
Experimental Protocol: ¹H NMR Spectroscopy
This section outlines a standard procedure for the acquisition of a ¹H NMR spectrum for this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2] The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum should be recorded on a 400 MHz or higher field NMR spectrometer.
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.
3. Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 14 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio. This can be adjusted based on the sample concentration.
-
The relaxation delay should be set to 1-2 seconds.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.[3]
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to aid in structural elucidation.
NMR Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the ¹H NMR spectrum of a chemical compound.
Caption: General workflow for NMR analysis.
This guide provides essential information for the ¹H NMR analysis of this compound, facilitating its identification and characterization in a research and development setting.
References
The Diverse Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives: A Technical Guide
Introduction
Pyrazolo[3,4-b]pyridine, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to the diverse and significant biological activities exhibited by its derivatives.[1] These compounds have garnered considerable attention for their therapeutic potential across a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][2] Their structural similarity to purine bases allows them to interact with a variety of biological targets, making them attractive candidates for drug discovery and development.[3] This technical guide provides an in-depth overview of the multifaceted biological activities of pyrazolo[3,4-b]pyridine derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties.
Anticancer Activity
Pyrazolo[3,4-b]pyridine derivatives have demonstrated potent antiproliferative activity against a variety of cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.
A notable mechanism of action is the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[5][6] For instance, certain derivatives have been identified as dual inhibitors of CDK2 and PIM1 kinases, leading to cell cycle arrest and apoptosis.[5] Another significant target is Topoisomerase IIα (TOPIIα), an enzyme essential for DNA replication and transcription.[4] Compound 8c , an indole-conjugated pyrazolo[3,4-b]pyridine, has been shown to be a potent inhibitor of TOPIIα, inducing DNA damage and S-phase cell cycle arrest, ultimately leading to apoptosis.[4]
Furthermore, pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of various receptor tyrosine kinases (RTKs) implicated in cancer progression. These include Anaplastic Lymphoma Kinase (ALK) and Tropomyosin receptor kinases (TRKs).[7][8] For example, derivative 10d displayed enhanced activity against the ALK-L1196M gatekeeper mutation, a common mechanism of resistance to crizotinib.[7] Similarly, compounds such as C03 have shown nanomolar inhibitory activity against TRKA and effectively inhibited the proliferation of cancer cell lines with NTRK gene fusions.[8]
Quantitative Data on Anticancer Activity
| Compound | Target/Cell Line | IC50/GI50 | Reference |
| 9a | Hela | 2.59 µM | [6] |
| 8c | NCI 60-cell line panel (MG-MID) | 1.33 µM | [4] |
| 10d | ALK-wt | 69 nM | [7] |
| 10d | ALK-L1196M | 19 nM | [7] |
| C03 | TRKA | 56 nM | [8] |
| C03 | Km-12 cell line | 0.304 µM | [8] |
| C09 | TRKA | 57 nM | [8] |
| C10 | TRKA | 26 nM | [8] |
| 2g | HepG2 | 0.01 µM | [9] |
Anti-inflammatory Activity
Several pyrazolo[3,4-b]pyridine derivatives have exhibited significant anti-inflammatory properties.[10][11][12] Their mechanisms of action often involve the inhibition of key inflammatory mediators and enzymes.
One of the primary targets for the anti-inflammatory action of these derivatives is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2.[12] Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain.[12] Additionally, some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[13] For instance, a series of pyrazolo[3,4-b]thieno[2,3-d]pyridine alkanoic acid derivatives have been evaluated as thromboxane synthetase inhibitors and leukotriene D(4) receptor antagonists, with compound LASSBio341 showing in vivo anti-inflammatory effects.[10]
Quantitative Data on Anti-inflammatory Activity
| Compound | Assay | IC50 / % Inhibition | Reference |
| LASSBio341 | Arachidonic acid-induced platelet aggregation | 0.14 µM | [10] |
| LASSBio341 | LTD(4)-induced contraction of guinea pig trachea | 43.7 µM | [10] |
| 15 | Carrageenan-induced paw edema | 44.44% | [11] |
| 29 | Carrageenan-induced paw edema | Not specified | [11] |
Antimicrobial Activity
The pyrazolo[3,4-b]pyridine scaffold has been utilized in the development of novel antimicrobial agents with activity against a range of bacteria and fungi.[14][15][16]
Derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria, with some compounds showing moderate to good activity.[15][16] For example, a series of pyrazolo[3,4-b]pyridines were evaluated against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with some derivatives exhibiting moderate antibacterial activity.[15] Molecular hybrids of pyrazolo[3,4-b]pyridine and triazole have also been designed, with compounds 24 and 27 showing potential antibacterial activity against S. aureus and K. pneumoniae.[16] Furthermore, some derivatives have demonstrated antifungal activity. For instance, compound 7b was found to be nearly as active as the standard drug Amphotericin B against Fusarium oxysporum.[14]
Quantitative Data on Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) / Zone of Inhibition (mm) | Reference |
| 7b | Fusarium oxysporum | 0.98 | [14] |
| 2g | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | [9] |
| 2g | Vancomycin-resistant Enterococci (VRE) | 8 | [9] |
| 2g | Piperacillin-resistant Pseudomonas aeruginosa | 4 | [9] |
| 2g | Extended-spectrum beta-lactamase-producing Escherichia coli (ESBL E. coli) | 4 | [9] |
| 24 | S. aureus | 15 ± 0.82 | [16] |
| 24 | K. pneumoniae | 14 ± 0.7 | [16] |
| 27 | S. aureus | 18 ± 0.95 | [16] |
| 27 | K. pneumoniae | 16 ± 0.82 | [16] |
Antiviral Activity
Pyrazolo[3,4-b]pyridine derivatives have also been investigated for their antiviral properties, particularly against viruses like HIV-1 and Herpes Simplex Virus-1 (HSV-1).[17] Some derivatives have been shown to inhibit the HIV-1 reverse transcriptase (RT) enzyme at micromolar concentrations without significantly affecting human DNA polymerases.[17] This selective inhibition is a crucial aspect of developing safe and effective antiviral drugs. For certain derivatives, the selective index (SI), which is the ratio of cytotoxic concentration to effective concentration, was found to be comparable to that of the established antiviral drug Acyclovir (ACV).[17]
Kinase Inhibitory Activity
A significant area of research for pyrazolo[3,4-b]pyridine derivatives is their role as kinase inhibitors.[7][8][18][19] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to design potent and selective inhibitors for a variety of kinases.
As mentioned in the anticancer section, these derivatives have been developed as inhibitors of CDKs, ALK, TRKs, and others.[5][7][8][18] For example, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity, with compound 15y exhibiting an IC50 value of 0.2 nM.[19]
Quantitative Data on Kinase Inhibitory Activity
| Compound | Kinase Target | IC50 (nM) | Reference |
| 10d | ALK-wt | 69 | [7] |
| 10d | ALK-L1196M | 19 | [7] |
| C03 | TRKA | 56 | [8] |
| C09 | TRKA | 57 | [8] |
| C10 | TRKA | 26 | [8] |
| 15y | TBK1 | 0.2 | [19] |
| BX795 | TBK1 | 7.1 | [19] |
| MRT67307 | TBK1 | 28.7 | [19] |
Experimental Protocols
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
A common synthetic route to 1H-pyrazolo[3,4-b]pyridines involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[3]
General Procedure for the Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines:
-
A solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL) is prepared.
-
A solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) is added to the first solution at 25 °C.
-
The reaction mixture is degassed, and ZrCl4 (0.15 mmol) is added as a catalyst.
-
The mixture is stirred vigorously at 95 °C for 16 hours.
-
After completion, the mixture is concentrated under vacuum.
-
Chloroform and water are added, and the phases are separated.
-
The aqueous phase is washed twice with chloroform.
-
The combined organic phases are dried and concentrated, and the residue is purified by column chromatography to yield the final product.[20]
In Vitro Anticancer Activity Assay (SRB Assay)
The sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number by staining total cellular protein.
-
Cancer cell lines are seeded in 96-well plates and incubated to allow for attachment.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
After incubation, the cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are washed and then stained with SRB solution.
-
Unbound dye is removed by washing with acetic acid.
-
The bound dye is solubilized with a Tris base solution.
-
The absorbance is read on a plate reader at a specific wavelength (e.g., 515 nm).
-
The IC50 value, the concentration of drug that inhibits cell growth by 50%, is then calculated.[14]
In Vitro Antimicrobial Susceptibility Testing (Broth Macrodilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
A serial two-fold dilution of the test compound is prepared in a liquid growth medium in test tubes.
-
Each tube is inoculated with a standardized suspension of the test microorganism.
-
Positive (microorganism and medium) and negative (medium only) control tubes are included.
-
The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]
In Vitro Kinase Inhibition Assay
Kinase activity can be measured using various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays.
-
The kinase, substrate, and ATP are combined in a reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.
-
The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.[7]
Visualizations
Caption: Inhibition of Cancer Signaling Pathways.
Caption: Drug Discovery Workflow.
Conclusion
Pyrazolo[3,4-b]pyridine derivatives represent a versatile and highly promising class of compounds in the field of drug discovery. Their broad spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects, underscores their therapeutic potential. The continued exploration of this scaffold, through rational design, synthesis, and biological evaluation, is expected to yield novel and effective therapeutic agents for a multitude of diseases. This guide provides a comprehensive overview of the current state of research, offering valuable insights for researchers and drug development professionals working in this exciting area.
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis and pharmacological evaluation of novel pyrazolo[3,4-b]thieno[2,3-d]pyridine acid derivatives: a new class of anti-inflammatory and anti-platelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dau.url.edu [dau.url.edu]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Potential Therapeutic Targets of Pyrazolopyridines: A Technical Guide for Drug Development Professionals
Introduction
The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its structural similarity to the endogenous purine nucleus allows it to interact with a wide range of biological targets, making it a valuable framework for the design of novel therapeutics. This technical guide provides an in-depth overview of the key therapeutic targets of pyrazolopyridine derivatives, with a focus on oncology, inflammation, infectious diseases, and neuroscience. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.
Key Therapeutic Areas and Targets
Pyrazolopyridines have shown significant promise in several therapeutic areas. Their versatility allows for the development of compounds with diverse mechanisms of action, targeting various proteins and pathways implicated in disease.
1. Oncology: A primary area of investigation for pyrazolopyridines is in the treatment of cancer. Numerous derivatives have been synthesized and evaluated as inhibitors of various protein kinases that play a crucial role in cancer cell proliferation, survival, and metastasis.
2. Inflammation: The anti-inflammatory potential of pyrazolopyridines is another significant area of research. These compounds have been shown to target key mediators of the inflammatory response.
3. Infectious Diseases: Pyrazolopyridine derivatives have demonstrated activity against a range of pathogens, including viruses and bacteria.
4. Neuroscience: In the central nervous system (CNS), pyrazolopyridines have been investigated for their modulatory effects on neurotransmitter receptors, highlighting their potential for the treatment of neurological and psychiatric disorders.
Quantitative Data Summary
The following tables summarize the in vitro activity of various pyrazolopyridine derivatives against their respective therapeutic targets. This data provides a quantitative basis for comparing the potency of different scaffolds and for guiding structure-activity relationship (SAR) studies.
Table 1: Pyrazolopyridine Derivatives as Kinase Inhibitors in Oncology
| Target Kinase | Compound/Derivative | IC50 | Cell Line/Assay Conditions | Reference |
| CDK2 | Compound 4 | 0.24 µM | CDK2/cyclin A2 kinase assay | |
| Compound 8 | 0.65 µM | CDK2/cyclin A2 kinase assay | ||
| Compound 11 | 0.50 µM | CDK2/cyclin A2 kinase assay | ||
| Roscovitine (Reference) | 0.39 µM | CDK2/cyclin A2 kinase assay | ||
| Compound 9a | 1.630 µM | CDK2 inhibition assay | ||
| Compound 14g | 0.460 µM | CDK2 inhibition assay | ||
| Ribociclib (Reference) | 0.068 µM | CDK2 inhibition assay | ||
| c-Met | Compound 5a | 4.27 nM | c-Met kinase assay | |
| Compound 5b | 7.95 nM | c-Met kinase assay | ||
| Cabozantinib (Reference) | 5.38 nM | c-Met kinase assay | ||
| TBK1 | Compound 15y | 0.2 nM | In vitro TBK1 inhibition assay | |
| BX795 (Reference) | 7.1 nM | In vitro TBK1 inhibition assay | ||
| MRT67307 (Reference) | 28.7 nM | In vitro TBK1 inhibition assay | ||
| HPK1 | Compound 10n | 29.0 nM | HPK1 inhibition assay | |
| Compound 16 | Promising enzymatic and cellular potency | HPK1 inhibition assay | ||
| Pim-1 | Frag-1 | 1.3 µM | Pim-1 kinase assay | |
| Frag-2 | 0.2 µM | Pim-1 kinase assay | ||
| EGFR | Compound 8c | 0.14 µM | EGFR tyrosine kinase inhibition assay | |
| Compound 12d | 0.18 µM | EGFR tyrosine kinase inhibition assay | ||
| Lapatinib (Reference) | 0.12 µM | EGFR tyrosine kinase inhibition assay |
Table 2: Cytotoxicity of Pyrazolopyridine Derivatives in Cancer Cell Lines
| Cell Line | Compound/Derivative | IC50 | Assay | Reference |
| HCT-116 | Compounds 1-14 | 31.3–49.0 µM | MTT assay | |
| MCF-7 | Compounds 1-14 | 19.3–55.5 µM | MTT assay | |
| HepG2 | Compounds 1-14 | 22.7–44.8 µM | MTT assay | |
| A549 | Compounds 1-14 | 36.8–70.7 µM | MTT assay | |
| HepG-2 | Compound 5a | 3.42 µM | MTT assay | |
| HepG-2 | Compound 5b | 3.56 µM | MTT assay | |
| MCF-7 | Compound 7b | 3.58 µM | Not specified | |
| PC-3 | Compound 7b | 3.60 µM | Not specified |
Table 3: Antiviral Activity of Pyrazolopyridine Derivatives
| Virus | Compound | EC50 | CC50 | Selectivity Index (SI) | Reference |
| HSV-1 | ARA-04 | 1.00 µM | 1000 µM | 1000 | |
| HSV-1 | ARA-05 | 1.00 µM | 1000 µM | 1000 | |
| HSV-1 | AM-57 | 0.70 µM | 600 µM | 857.1 |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of pyrazolopyridines are mediated through their interaction with key signaling pathways. Understanding these pathways is crucial for rational drug design and for identifying potential biomarkers of response.
Kinase Inhibition in Cancer
Many pyrazolopyridine derivatives function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cell signaling. By blocking the activity of these kinases, they can halt the uncontrolled proliferation of cancer cells and induce apoptosis.
CDK2 Signaling Pathway: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition. Overexpression of CDK2 is common in many cancers. Pyrazolopyridines that inhibit CDK2 can cause cell cycle arrest and prevent tumor growth.
c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are often dysregulated in cancer, promoting tumor growth, invasion, and metastasis. Pyrazolopyridine-based c-Met inhibitors can block these oncogenic signals.
Modulation of GABAa Receptors in the CNS
In the central nervous system, certain pyrazolopyridines act as positive allosteric modulators of the GABAa receptor. This receptor is the primary inhibitory neurotransmitter receptor in the brain. By enhancing the effect of GABA, these compounds can produce anxiolytic and other CNS-depressant effects.
Experimental Protocols
Detailed and robust experimental protocols are fundamental for the accurate evaluation of the therapeutic potential of pyrazolopyridine derivatives. The following sections outline the methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the activity of a specific kinase.
Objective: To measure the IC50 value of a pyrazolopyridine derivative against a target kinase (e.g., CDK2, c-Met).
Materials:
-
Recombinant human kinase (e.g., CDK2/cyclin A2, c-Met)
-
Kinase substrate (e.g., histone H1 for CDK2, poly(Glu, Tyr) for c-Met)
-
ATP (Adenosine triphosphate)
-
Pyrazolopyridine test compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the pyrazolopyridine compound in DMSO.
-
In a 96-well plate, add the kinase, the substrate, and the kinase assay buffer.
-
Add the diluted test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luminescence-based signal.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the IC50 value of a pyrazolopyridine derivative against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Pyrazolopyridine test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrazolopyridine compound for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion
Pyrazolopyridines represent a highly versatile and promising class of compounds with a wide range of potential therapeutic applications. Their ability to interact with diverse biological targets, particularly protein kinases, makes them attractive candidates for the development of novel therapies for cancer and other diseases. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to build upon in their efforts to design and develop the next generation of pyrazolopyridine-based drugs. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved therapeutic agents.
The Pyrazolo[3,4-b]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases and its broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery and historical development of pyrazolo[3,4-b]pyridines, from their first synthesis to their emergence as potent therapeutic agents. Detailed synthetic methodologies, including classical and modern approaches, are presented with specific experimental protocols. The diverse pharmacological applications of this scaffold are highlighted, with a focus on its role in the development of kinase inhibitors for cancer therapy. Quantitative structure-activity relationship data is summarized in tabular format to facilitate comparison and guide future drug design efforts. Furthermore, this guide includes graphical representations of key synthetic pathways and logical relationships to provide a clear and concise understanding of the chemistry and biology of pyrazolo[3,4-b]pyridines.
Discovery and Historical Milestones
The journey of the pyrazolo[3,4-b]pyridine core began in the early 20th century. The first documented synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was achieved by G. Ortoleva in 1908. This pioneering work involved the treatment of diphenylhydrazone and pyridine with iodine, laying the foundation for the exploration of this novel heterocyclic system.
A few years later, in 1911, C. Bülow expanded on this discovery by synthesizing N-phenyl-3-methyl substituted derivatives. Bülow's method involved the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid, a strategy that remains relevant in contemporary synthetic chemistry. These early discoveries, though perhaps not fully appreciated for their therapeutic potential at the time, were crucial in establishing the fundamental chemistry of the pyrazolo[3,4-b]pyridine scaffold.
The structural resemblance of pyrazolo[3,4-b]pyridines to endogenous purines, the building blocks of DNA and RNA, sparked interest in their potential as bioactive molecules. This has led to the synthesis and investigation of over 300,000 distinct 1H-pyrazolo[3,4-b]pyridine derivatives to date, as documented in numerous patents and scientific publications.
Synthetic Methodologies
The synthesis of the pyrazolo[3,4-b]pyridine core can be broadly categorized into two main strategies:
-
Strategy A: Pyridine Ring Formation onto a Pre-existing Pyrazole Ring. This is the more common approach, utilizing readily available pyrazole derivatives as starting materials.
-
Strategy B: Pyrazole Ring Formation onto a Pre-existing Pyridine Ring. This strategy is also employed, though less frequently, and starts with substituted pyridine precursors.
This section will delve into the key reactions and provide detailed experimental protocols for the synthesis of pyrazolo[3,4-b]pyridines.
Strategy A: Building the Pyridine Ring
This approach offers a high degree of flexibility in introducing substituents onto the pyridine moiety of the final product.
A widely used and classical method for constructing the pyrazolo[3,4-b]pyridine ring system is the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds.
General Reaction:
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a key heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. The pyrazolo[3,4-b]pyridine core is structurally analogous to purine bases, making it a privileged scaffold in the design of various bioactive molecules, including kinase inhibitors and anti-inflammatory agents.[1][2] This document provides a detailed protocol for the synthesis of this compound via the cyclocondensation of 2-chloro-4,6-dimethylpyridine-3-carbonitrile with hydrazine hydrate.[3]
Overall Synthetic Scheme
The synthesis involves a one-step cyclization reaction. The pyridine ring is pre-formed in the starting material, and the pyrazole ring is constructed by reacting the ortho-positioned chloro and cyano groups with the two nucleophilic nitrogen atoms of hydrazine.
-
Reaction: 2-chloro-4,6-dimethylpyridine-3-carbonitrile + Hydrazine Hydrate → this compound
Experimental Protocol
This protocol details the synthesis of this compound from 2-chloro-4,6-dimethylpyridine-3-carbonitrile.
Materials and Reagents:
-
2-chloro-4,6-dimethylpyridine-3-carbonitrile
-
Hydrazine hydrate (80% or higher)
-
Ethanol (or Isopropanol)
-
Distilled water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4,6-dimethylpyridine-3-carbonitrile (e.g., 10 mmol, 1.67 g).
-
Solvent Addition: Add 30 mL of ethanol to the flask and stir the mixture to dissolve the starting material.
-
Reagent Addition: Carefully add an excess of hydrazine hydrate (e.g., 50 mmol, 2.5 mL of 80% solution) to the reaction mixture.
-
Cyclization Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring.
-
Reaction Monitoring: Allow the reaction to proceed under reflux for 6-8 hours. The progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate should form.
-
Precipitation: To ensure complete precipitation of the product, slowly add 30 mL of cold distilled water to the cooled reaction mixture while stirring.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold distilled water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL) to remove impurities.
-
Drying: Dry the collected solid product in a vacuum oven at 50-60°C to a constant weight.
-
Purification (Optional): If further purification is required, the crude product can be recrystallized from a suitable solvent such as ethanol or a DMF/water mixture.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| 2-chloro-4,6-dimethyl-3-cycanopyridine | 10 mmol (1.67 g) | Limiting Reagent |
| Hydrazine Hydrate (80%) | 50 mmol (2.5 mL) | 5 equivalents |
| Solvent | ||
| Ethanol | 30 mL | |
| Reaction Conditions | ||
| Temperature | ~80 °C (Reflux) | |
| Time | 6-8 hours | Monitor by TLC for completion |
| Product | ||
| Yield | ~1.4 g (Typical Yield: 80-90%) | Yield can vary based on reaction scale and purity of reagents. |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | >200 °C | Decomposes at higher temperatures. |
| Characterization | ||
| ¹H NMR (DMSO-d₆, δ ppm) | 11.8 (s, 1H, NH), 5.5 (s, 2H, NH₂), 6.8 (s, 1H), 2.4 (s, 3H), 2.2 (s, 3H) | Peaks correspond to pyrazole NH, amino NH₂, pyridine H, and two methyl groups. |
| IR (KBr, cm⁻¹) | 3400-3100 (N-H stretching), 1640 (C=N) | Confirms the presence of amine and pyrazole functional groups. |
Visual Workflow and Diagrams
Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis protocol from starting materials to the final, characterized product.
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism Overview
The following diagram outlines the relationship between the reactants and the product in the cyclization reaction.
Caption: Key steps in the formation of the pyrazolo[3,4-b]pyridine ring system.
References
One-Pot Synthesis of Pyrazolopyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazolopyridine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of various pyrazolopyridine derivatives. The methodologies highlighted are multicomponent reactions that offer advantages such as high yields, operational simplicity, and compliance with the principles of green chemistry.
Introduction
The pyrazolopyridine scaffold is a privileged structure in drug discovery, acting as a bioisostere for purines and interacting with a variety of biological targets.[1] Many derivatives have shown potent inhibitory activity against protein kinases, which are crucial regulators of cellular processes.[2] The development of efficient synthetic routes to access these molecules is therefore of high importance. One-pot multicomponent reactions have emerged as a powerful tool in this endeavor, allowing for the construction of complex molecular architectures from simple starting materials in a single step, thus saving time, resources, and reducing waste.[3][4] This document outlines two robust one-pot procedures for the synthesis of pyrazolopyridine derivatives.
Applications
Pyrazolopyridine derivatives have a broad spectrum of biological activities, making them attractive candidates for drug development.
-
Anticancer Agents: Many pyrazolopyridine derivatives have demonstrated potent anticancer activity by inhibiting various protein kinases involved in tumor growth and proliferation, such as c-Met and VEGFR-2.[2][5] Inhibition of these kinases can disrupt signaling pathways crucial for cancer cell survival and angiogenesis.
-
Antileishmanial Activity: Certain pyrazolopyridine derivatives have shown promising activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis.[6]
-
Anti-inflammatory and Analgesic Properties: The structural similarity of pyrazolopyridines to purines suggests their potential as modulators of enzymes and receptors involved in inflammation and pain signaling.
-
Antimicrobial Agents: Various derivatives have been reported to possess antibacterial and antifungal properties.
Experimental Protocols
Protocol 1: Three-Component Synthesis of Pyrazolopyridine and Pyrazoloquinoline Derivatives
This protocol describes the one-pot synthesis of pyrazolopyridine and pyrazoloquinoline derivatives from arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds.[3][7]
Reaction Scheme:
A general representation of the three-component reaction is shown below:
A three-component reaction for pyrazolopyridine synthesis.
Materials:
-
Arylglyoxals (1.0 mmol)
-
3-methyl-1-aryl-1H-pyrazol-5-amines (1.0 mmol)
-
Cyclic 1,3-dicarbonyl compounds (e.g., dimedone, cyclohexane-1,3-dione) (1.0 mmol)
-
Tetrapropylammonium bromide (TPAB) (20 mol%)
-
Water/Acetone (1:2 mixture, 10 mL)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the arylglyoxal (1.0 mmol), 3-methyl-1-aryl-1H-pyrazol-5-amine (1.0 mmol), cyclic 1,3-dicarbonyl compound (1.0 mmol), and tetrapropylammonium bromide (0.2 mmol).
-
Add 10 mL of a 1:2 water/acetone mixture to the flask.
-
Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, reduce the solvent volume by approximately half using a rotary evaporator.
-
The resulting precipitate is collected by filtration.
-
Wash the solid product with a 1:2 mixture of water/ethanol to afford the pure pyrazolopyridine or pyrazoloquinoline derivative.
Data Presentation:
The following table summarizes the yields for the synthesis of various pyrazolopyridine and pyrazoloquinoline derivatives using this protocol.[7][8]
| Entry | Arylglyoxal (Ar) | 1,3-Dicarbonyl Compound | Product | Yield (%) |
| 1 | Phenyl | Cyclopentane-1,3-dione | 1-Phenyl-3-methyl-1,6-dihydro-7H-cyclopenta[d]pyrazolo[3,4-b]pyridin-7-one | 96 |
| 2 | 4-Chlorophenyl | Cyclohexane-1,3-dione | 1-(4-Chlorophenyl)-3-methyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one | 92 |
| 3 | 4-Methoxyphenyl | Dimedone | 1-(4-Methoxyphenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5(1H)-one | 98 |
| 4 | Phenyl | Dimedone | 1-Phenyl-3,7,7-trimethyl-4,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5(1H)-one | 97 |
| 5 | 4-Bromophenyl | Indane-1,3-dione | 1-(4-Bromophenyl)-3-methyl-6,11-dihydro-5H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one | 91 |
Protocol 2: Four-Component Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
This protocol outlines a sustainable, one-pot, four-component synthesis of pyrazolo[3,4-b]pyridine derivatives in water using enaminones, benzaldehyde, hydrazine hydrochloride, and ethyl cyanoacetate.[3]
Reaction Scheme:
A general representation of the four-component reaction is shown below:
A four-component reaction for pyrazolo[3,4-b]pyridine synthesis.
Materials:
-
Enaminone (10 mmol)
-
Benzaldehyde (10 mmol)
-
Hydrazine dihydrochloride (10 mmol)
-
Ethyl cyanoacetate (10 mmol)
-
Ammonium acetate (1 g)
-
Water (20 mL)
-
Ethanol
Procedure:
-
To a stirred suspension of hydrazine dihydrochloride (10 mmol) and ammonium acetate (1 g) in water (20 mL), add the enaminone (10 mmol), benzaldehyde (10 mmol), and ethyl cyanoacetate (10 mmol).
-
Heat the reaction mixture at reflux for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Collect the formed precipitate by filtration.
-
Recrystallize the crude product from ethanol to obtain the analytically pure pyrazolo[3,4-b]pyridine derivative.
Data Presentation:
The following table presents data for the synthesis of pyrazolo[3,4-b]pyridine derivatives using this four-component reaction.
| Entry | Enaminone | Product | Yield (%) |
| 1 | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | Ethyl 6-amino-4-phenyl-3-oxo-1,2,3,4-tetrahydro-pyrazolo[3,4-b]pyridine-5-carboxylate | 75 |
| 2 | 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one | Ethyl 6-amino-4-phenyl-3-oxo-1-(thiophen-2-yl)-1,2,3,4-tetrahydro-pyrazolo[3,4-b]pyridine-5-carboxylate | 72 |
Signaling Pathway Inhibition by Pyrazolopyridine Derivatives
Pyrazolopyridine derivatives have been identified as potent inhibitors of several protein kinases, thereby interfering with key signaling pathways implicated in cancer progression. One such pathway is the c-Met signaling cascade. The c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates downstream pathways such as the PI3K/AKT and RAS/MAPK pathways, leading to cell proliferation, survival, and migration.[9] Pyrazolopyridine-based inhibitors can block the kinase activity of c-Met, thus abrogating these downstream effects.
Inhibition of the c-Met signaling pathway by pyrazolopyridine derivatives.
Another critical pathway in angiogenesis, the process of new blood vessel formation essential for tumor growth, is mediated by the VEGFR-2 receptor. Vascular Endothelial Growth Factor (VEGF) binds to VEGFR-2, leading to the activation of downstream signaling cascades, including the PI3K/AKT and PLCγ/PKC pathways, which promote endothelial cell proliferation, migration, and survival.[10] Pyrazolopyridine derivatives can act as inhibitors of VEGFR-2, thereby blocking angiogenesis.
Inhibition of the VEGFR-2 signaling pathway by pyrazolopyridine derivatives.
Conclusion
The one-pot synthesis methodologies presented here provide efficient and sustainable routes to a variety of pyrazolopyridine derivatives. The versatility of these methods, coupled with the significant therapeutic potential of the pyrazolopyridine scaffold, offers valuable tools for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The ability of these compounds to inhibit key signaling pathways, such as those mediated by c-Met and VEGFR-2, underscores their promise as a foundation for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. PI3K-AKT-mTOR and NFκB Pathways in Ovarian Cancer: Implications for Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 10. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[3,4-b]pyridine derivatives are a significant class of nitrogen-containing heterocyclic compounds that are omnipresent in medicinal chemistry due to their diverse pharmacological activities. These activities include potential as anti-inflammatory, antiviral, hypoglycemic, anxiolytic, and anti-cancer agents.[1][2] The development of efficient and environmentally friendly synthetic methodologies for these scaffolds is a key objective in drug discovery and development. Traditional synthesis methods often suffer from drawbacks such as harsh reaction conditions, long reaction times, and moderate yields.[2]
Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations. This approach often leads to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles, aligning with the principles of green chemistry.[2][3] Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and improve yields.[2] This document provides detailed protocols and application notes for the microwave-assisted synthesis of pyrazolo[3,4-b]pyridines, focusing on one-pot, multi-component reactions.
Advantages of Microwave-Assisted Synthesis
The application of microwave irradiation to the synthesis of pyrazolo[3,4-b]pyridines offers several key advantages over conventional heating methods:
-
Efficiency: Significant reduction in reaction times, from hours to minutes.[2][3]
-
Higher Yields: Often results in improved product yields.[2][3]
-
Green Chemistry: Enables the use of environmentally benign solvents like water or even solvent-free conditions, minimizing waste.[2][3]
-
Facile Work-up: Cleaner reactions can simplify product purification.[4]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various reported microwave-assisted syntheses of pyrazolo[3,4-b]pyridine derivatives, showcasing the versatility and efficiency of this methodology.
Table 1: One-Pot, Multi-Component Synthesis of Ethyl 6-amino-1,3-dimethyl-4-aryl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates [2][5]
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Microwave Power | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | TEA | Water | 110 W | 40 | 20 | 93 |
| 2 | 4-Methylbenzaldehyde | TEA | Water | 110 W | 40 | 20 | 90 |
| 3 | 4-Methoxybenzaldehyde | TEA | Water | 110 W | 40 | 20 | 92 |
| 4 | 4-(Dimethylamino)benzaldehyde | TEA | Water | 110 W | 40 | 20 | 95 |
| 5 | 4-Chlorobenzaldehyde | TEA | Water | 110 W | 40 | 20 | 91 |
| 6 | 4-Bromobenzaldehyde | TEA | Water | 110 W | 40 | 20 | 89 |
| 7 | 4-Nitrobenzaldehyde | TEA | Water | 110 W | 40 | 20 | 92 |
Table 2: Solvent-Free, One-Pot Multi-Component Synthesis of Pyrazolo[3,4-b]pyridine Derivatives [3]
| Entry | 5-Amino Pyrazole Derivative | Aroyl Acetonitrile | Aryl/Heteroaryl Aldehyde | Microwave Power | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 5-amino-3-methyl-1-phenylpyrazole | Benzoylacetonitrile | Benzaldehyde | Not Specified | 200 | 10 | up to 83 |
| 2 | 5-amino-3-methyl-1-phenylpyrazole | 4-Methoxybenzoylacetonitrile | 4-Chlorobenzaldehyde | Not Specified | 200 | 10 | up to 83 |
| 3 | 5-amino-3-methyl-1-phenylpyrazole | 4-Chlorobenzoylacetonitrile | 4-Methylbenzaldehyde | Not Specified | 200 | 10 | up to 83 |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Ethyl 6-amino-1,3-dimethyl-4-aryl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates in Aqueous Media[2][5]
This protocol describes a green and efficient one-pot, four-component synthesis.
Materials:
-
1,3-Dimethyl-1H-pyrazol-5-amine
-
Ethyl cyanoacetate
-
Substituted benzaldehyde
-
Ammonium acetate
-
Triethylamine (TEA)
-
Water
-
Microwave reactor
Procedure:
-
In a 10 mL microwave reaction vessel, add 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), ethyl cyanoacetate (1 mmol), the desired substituted benzaldehyde (1 mmol), and ammonium acetate (1 mmol).
-
To the mixture, add water (4 mL) and triethylamine (0.5 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 40°C for 20 minutes with a microwave power of 110 W and a pressure of 250 psi.[2]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold water and then dry it.
-
The product can be further purified by recrystallization from ethanol if necessary.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).[2]
Protocol 2: Solvent-Free Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridine Derivatives[3]
This protocol outlines a solvent-free approach for the synthesis of novel pyrazolo[3,4-b]pyridine derivatives.
Materials:
-
5-Amino pyrazole derivative (e.g., 5-amino-3-methyl-1-phenylpyrazole)
-
Aroyl acetonitrile (e.g., benzoylacetonitrile)
-
Aryl or heteroaryl aldehyde (e.g., benzaldehyde)
-
Microwave reactor
Procedure:
-
In a suitable microwave reaction vessel, combine the 5-amino pyrazole (1 mmol), aroyl acetonitrile (1 mmol), and the aryl/heteroaryl aldehyde (1 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 200°C for 10 minutes.[3]
-
After completion of the reaction, allow the vessel to cool to room temperature.
-
The resulting solid residue is then purified. The original study does not specify the purification method, but column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) is a common technique for such products.
-
Characterize the purified compound using spectroscopic methods (IR, NMR) and elemental analysis to confirm its structure.[3]
Visualizations
Caption: General scheme for the multi-component synthesis of pyrazolo[3,4-b]pyridines.
Caption: Experimental workflow for microwave-assisted synthesis and purification.
References
- 1. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in Kinase Inhibition Assays
Introduction
The compound 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine belongs to the pyrazolo[3,4-b]pyridine class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets, including protein kinases.[1] Dysregulation of protein kinase activity is a known cause of numerous diseases, particularly cancer, making kinase inhibitors a significant area of drug discovery.[1] Derivatives of the pyrazolo[3,4-b]pyridine core have shown inhibitory activity against a variety of kinases, including cyclin-dependent kinases (CDKs), Mitogen-activated protein kinase-interacting kinases (MNKs), TANK-binding kinase 1 (TBK1), and Tropomyosin receptor kinases (TRKs).[2][3][4][5][6]
These application notes provide an overview of the use of this compound in kinase inhibition assays, including detailed protocols for both in vitro biochemical assays and cell-based functional assays.
Data Presentation: Inhibitory Activity of Related Pyrazolo[3,4-b]pyridine Compounds
The following table summarizes the in vitro inhibitory activity (IC50 values) of several pyrazolo[3,4-b]pyridine derivatives against various protein kinases. This data illustrates the potential of this chemical class as kinase inhibitors and provides a reference for expected potency.
| Compound Class | Target Kinase | IC50 Value | Reference |
| 4,6-Diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine (EB1) | MNK1 | 0.69 µM | [2] |
| 4,6-Diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine (EB1) | MNK2 | 9.4 µM | [2] |
| Pyrazolo[3,4-b]pyridine Derivative | CDK2/cyclin A2 | 0.24 µM - 4.45 µM | [7] |
| 1H-pyrazolo[3,4-b]pyridine Derivative (15y) | TBK1 | 0.2 nM | [4][6] |
| Pyrazolo[3,4-b]pyridine Derivative (C03) | TRKA | 56 nM | [5] |
| 3,6-diamino-1H-pyrazolo[3,4-b]pyridine Derivative (4) | CDK5 | 0.41 µM | [8] |
| 3,6-diamino-1H-pyrazolo[3,4-b]pyridine Derivative (4) | GSK-3 | 1.5 µM | [8] |
| 1H-pyrazolo[3,4-b]pyridine Derivative (21h) | CDK1/cycB | 6 nM | [9] |
| 1H-pyrazolo[3,4-b]pyridine Derivative (21h) | CDK2/cycE | 9 nM | [9] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against a specific kinase using a luminescence-based assay that measures ATP consumption.[7][10] The principle is that active kinases will deplete ATP in the reaction, leading to a lower luminescence signal when a luciferase/luciferin reagent is added.[10]
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
This compound
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
-
DMSO (for compound dilution)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the kinase and substrate mixture in the assay buffer.[10]
-
Add 0.5 µL of the diluted inhibitor compound or DMSO for control wells (0% inhibition) and a known inhibitor for the target kinase as a positive control (100% inhibition).[10]
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[10]
-
-
Initiation of Kinase Reaction:
-
Start the reaction by adding 2.0 µL of ATP solution to each well. The final ATP concentration should ideally be at the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step process: first adding a reagent to stop the kinase reaction and deplete the remaining ATP, and then adding a second reagent to convert the generated ADP back to ATP, which is then measured using a luciferase/luciferin reaction.
-
Read the luminescence signal using a plate-reading luminometer. The signal is inversely proportional to kinase activity.[7][10]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blotting)
This protocol outlines a method to assess the inhibitory effect of this compound on a specific kinase signaling pathway within a cellular context by measuring the phosphorylation of a downstream substrate.[2][11]
Materials:
-
Human cancer cell line expressing the target kinase (e.g., MDA-MB-231 for MNK studies)[2]
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target kinase's substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a DMSO-treated control.[2]
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.[11]
-
Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.[11]
-
Collect the supernatant containing the protein lysate.[11]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[11]
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding sample buffer and boiling.[11]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[1]
-
-
Data Analysis:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the substrate protein or a housekeeping protein (e.g., GAPDH or β-actin).[1]
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Compare the levels of the phosphorylated substrate in treated versus untreated cells to determine the inhibitory effect of the compound.
-
Caption: Workflow for Cell-Based Kinase Inhibition Assay.
Signaling Pathways
The pyrazolo[3,4-b]pyridine scaffold has been shown to inhibit kinases involved in critical signaling pathways. For instance, TRK kinases activate downstream pathways like Ras/Erk, PLC-γ, and PI3K/Akt, which are associated with cell proliferation, differentiation, and survival.[5] The diagram below illustrates a generalized kinase signaling cascade that can be targeted by inhibitors like this compound.
Caption: Generalized Kinase Signaling Pathway Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing the Antiproliferative Activity of Pyrazolopyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the in vitro antiproliferative activity of pyrazolopyridine compounds, a promising class of heterocyclic molecules with demonstrated anticancer potential. Pyrazolopyridines have been shown to exert their effects through the inhibition of various protein kinases and signaling pathways crucial for cancer cell proliferation and survival.[1][2][3] This document outlines the widely used Sulforhodamine B (SRB) assay for determining cytotoxicity, presents sample data for representative pyrazolopyridine compounds, and illustrates a key signaling pathway targeted by these agents.
Data Presentation: Antiproliferative Activity of Pyrazolopyridine Derivatives
The antiproliferative efficacy of novel compounds is commonly quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50), which represents the concentration of a drug required for 50% inhibition of cell growth in vitro.[4] The following table summarizes the IC50/GI50 values for various pyrazolopyridine derivatives against several human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Compound 5a | HepG-2 (Liver Carcinoma) | 3.42 ± 1.31 | [1] |
| Compound 5b | HepG-2 (Liver Carcinoma) | 3.56 ± 1.5 | [1] |
| Compound 8c | MV4-11 (Leukemia) | 0.72 | [5] |
| Compound 8c | K562 (Leukemia) | 0.72 | [5] |
| Compound 8c | NCI-60 Panel (Average) | 1.33 | [5] |
| Compound 5j | HeLa (Cervical Cancer) | 6.4 ± 0.45 | [6] |
| Compound 5k | MCF-7 (Breast Cancer) | 2.03 ± 0.23 | [6] |
| Compound 14a | HepG2 (Liver Carcinoma) | 4.2 | [7] |
| Compound 14d | HeLa (Cervical Cancer) | 5.9 | [7] |
| DZ-BAU2021-14 | HCT-116 (Colorectal) | 27 | [8] |
| DZ-BAU2021-14 | HT-29 (Colorectal) | 19 | [9] |
Experimental Protocols
Cell Culture
-
Cell Lines: A panel of human cancer cell lines should be used, for instance, HepG-2 (liver), MCF-7 (breast), HCT-116 (colon), and A549 (lung) are commonly employed.[1][8][10] Normal cell lines, such as NCM-460D (colon) or WI-38 (lung), can be included to assess selectivity.[1][9]
-
Culture Conditions: Cells are cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.[9]
-
Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.
Sulforhodamine B (SRB) Antiproliferative Assay
The SRB assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.[11][12][13]
Materials:
-
96-well flat-bottom plates
-
Pyrazolopyridine compounds dissolved in a suitable solvent (e.g., DMSO)
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells in exponential growth phase and seed them into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).[4] Incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the pyrazolopyridine compounds in complete culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.5% DMSO).[9]
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.[4]
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[12][13]
-
Washing: Carefully remove the supernatant and wash the plates five times with 1% acetic acid to remove unbound dye.[12] Allow the plates to air dry completely.[12]
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[13]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove the unbound SRB dye.[13][14] Allow the plates to air dry.[14]
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[13]
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510-565 nm using a microplate reader.[13][14]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for determining antiproliferative activity using the SRB assay.
Signaling Pathway: Inhibition of the STAT3 Pathway
Several pyrazole-based compounds have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[15][16] Constitutive activation of STAT3 is a hallmark of many cancers and contributes to tumor cell proliferation, survival, and angiogenesis.[15][16][17]
Caption: Pyrazolopyridines can inhibit the JAK/STAT3 pathway, leading to apoptosis.
References
- 1. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro antiproliferative activity of certain novel pyrazolo[3,4-b]pyridines with potential p38α MAPK-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.bau.edu.lb [digitalcommons.bau.edu.lb]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antitumor activity of novel pyrazole-based small molecular inhibitors of the STAT3 pathway in patient derived high grade glioma cells [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of pyrazole-containing 1,2,4-triazolo-[3,4-b]thiadiazines, a new class of STAT3 pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes: 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine and its Analogs in Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The compound 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine belongs to the pyrazolo[3,4-b]pyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry as it is a bioisostere of purine, allowing its derivatives to interact with a wide range of biological targets, including protein kinases.[1] Derivatives of the pyrazolo[3,4-b]pyridine core have demonstrated potent antiproliferative activity across various cancer cell lines by targeting key signaling pathways involved in cell growth, proliferation, and survival.[2][3][4]
These application notes provide an overview of the utility of pyrazolo[3,4-b]pyridine derivatives in cancer research, with a focus on their mechanism of action and protocols for their evaluation in cell-based assays. While specific data on this compound is limited, the information presented here for structurally related analogs serves as a guide for investigating its potential anticancer effects.
Mechanism of Action
Pyrazolo[3,4-b]pyridine derivatives have been shown to exert their anticancer effects by inhibiting various protein kinases that are often dysregulated in cancer. These include:
-
Tropomyosin Receptor Kinases (TRKs): Several pyrazolo[3,4-b]pyridine compounds are potent inhibitors of TRKA, TRKB, and TRKC.[4] TRK fusions are oncogenic drivers in a variety of tumors. Inhibition of TRK signaling can block downstream pathways such as Ras/Erk and PI3K/Akt, leading to decreased cell proliferation and survival.[4]
-
Anaplastic Lymphoma Kinase (ALK): Certain derivatives have been identified as potent inhibitors of wild-type and mutant forms of ALK, such as the crizotinib-resistant ALK-L1196M mutation.[5] ALK rearrangements are key drivers in non-small cell lung cancer and other malignancies.
-
p38 Mitogen-Activated Protein Kinase (MAPK): Some analogs have demonstrated significant inhibitory activity against p38α kinase, a key regulator of cellular responses to inflammatory cytokines and stress, which is implicated in cancer cell proliferation and survival.[2]
-
Topoisomerase IIα (TOPIIα): A number of indole-conjugated pyrazolo[3,4-b]pyridines have been identified as inhibitors of TOPIIα, an essential enzyme for resolving DNA topological problems during replication and transcription.[3] Inhibition leads to DNA damage and apoptosis.[3]
Signaling Pathways
The following diagram illustrates the primary signaling pathways targeted by pyrazolo[3,4-b]pyridine derivatives.
Caption: Targeted signaling pathways of pyrazolo[3,4-b]pyridine derivatives.
Quantitative Data Summary
The following tables summarize the in vitro antiproliferative and kinase inhibitory activities of various pyrazolo[3,4-b]pyridine derivatives reported in the literature.
Table 1: Antiproliferative Activity (IC50/GI50 in µM)
| Compound Class | Cancer Cell Line | Activity (µM) | Reference |
| Pyrazolo[3,4-b]pyridine (C03) | Km-12 (Colorectal) | IC50: 0.304 | [4] |
| Pyrazolo[3,4-b]pyridine (C03) | MCF-7 (Breast) | IC50: > 40 | [4] |
| Pyrazolo[3,4-b]pyridine (14a) | HepG2 (Liver) | IC50: 4.2 | [2] |
| Pyrazolo[3,4-b]pyridine (14d) | HeLa (Cervical) | IC50: 5.9 | [2] |
| Indole-conjugated (8c) | NCI 60-cell panel | GI50 (avg): 1.33 | [3] |
| 1,4,6-Trisubstituted | Breast Cancer Lines | IC50: 0.75 - 4.15 | [6] |
Table 2: Kinase Inhibitory Activity (IC50 in nM)
| Compound Class | Target Kinase | Activity (nM) | Reference |
| Pyrazolo[3,4-b]pyridine (C03) | TRKA | 56 | [4] |
| Pyrazolo[3,4-b]pyridine (10g) | ALK (L1196M) | < 0.5 | [5] |
| Pyrazolo[3,4-b]pyridine (10g) | ROS1 | < 0.5 | [5] |
| Pyrazolo[3,4-b]pyridine (14a) | p38α MAPK | 130 | [2] |
| Pyrazolo[3,4-b]pyridine (9h) | p38α MAPK | 410 | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound and its analogs.
Experimental Workflow
Caption: General workflow for evaluating pyrazolo[3,4-b]pyridine derivatives.
Cell Viability and Proliferation (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7]
Materials:
-
96-well flat-bottom tissue culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., SDS-HCl solution or DMSO)[8]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by viable cells.[9]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Western Blot Analysis
This protocol is used to detect changes in the expression or phosphorylation status of specific proteins within a signaling pathway after compound treatment.[10][11]
Materials:
-
6-well tissue culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer (e.g., Tris-Glycine with methanol)
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., X-ray film or digital imager)
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time. Wash cells with ice-cold PBS and lyse them by adding 100 µL of ice-cold lysis buffer per well.[10] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.[12] Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix a specific amount of protein (e.g., 20 µg) with SDS sample buffer and boil at 95-100°C for 5 minutes.[10]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[11]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[10] Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12] Wash three times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[13] Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
In Vitro Kinase Assay
This protocol is used to directly measure the inhibitory effect of a compound on the activity of a purified kinase.[14][15]
Materials:
-
384-well low-volume plates
-
Purified recombinant kinase (e.g., TRKA, ALK)
-
Kinase-specific substrate (peptide or protein)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[14]
-
ATP
-
Test compound in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar detection system)
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations (or DMSO for control).[14]
-
Enzyme Addition: Add 2 µL of the purified kinase diluted in kinase buffer to each well.[14]
-
Reaction Initiation: Start the kinase reaction by adding 2 µL of a solution containing the substrate and ATP (at a concentration near the Km for the specific kinase).
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ADP Detection (using ADP-Glo™):
-
Signal Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the results to determine the IC50 value.
Conclusion
The pyrazolo[3,4-b]pyridine scaffold represents a promising starting point for the development of novel anticancer agents. The derivatives of this core structure have shown potent activity against a variety of cancer-relevant protein kinases, leading to the inhibition of tumor cell proliferation. The protocols provided herein offer a comprehensive framework for researchers to investigate the anticancer properties of this compound and its analogs, from initial cell viability screening to detailed mechanistic studies.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro antiproliferative activity of certain novel pyrazolo[3,4-b]pyridines with potential p38α MAPK-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer [mdpi.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. MTT Assay [protocols.io]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. origene.com [origene.com]
- 13. bosterbio.com [bosterbio.com]
- 14. promega.com [promega.com]
- 15. protocols.io [protocols.io]
Application Notes and Protocols: In Vitro Evaluation of Pyrazolo[3,4-b]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of pyrazolo[3,4-b]pyridine compounds, a promising class of heterocyclic molecules with a wide range of biological activities. The protocols outlined below are compiled from various studies and are intended to serve as a guide for the screening and characterization of novel pyrazolo[3,4-b]pyridine derivatives.
Overview of Biological Activities
Pyrazolo[3,4-b]pyridine derivatives have demonstrated significant potential in drug discovery, exhibiting a broad spectrum of pharmacological effects.[1][2] Their versatile scaffold allows for substitutions that can be tailored to target various biological entities.[3] Key therapeutic areas where these compounds have been investigated include:
-
Anticancer Activity: Many pyrazolo[3,4-b]pyridines show potent antiproliferative effects against a range of cancer cell lines, including leukemia, breast, colon, liver, and cervical cancers.
-
Kinase Inhibition: This scaffold is a privileged structure for designing kinase inhibitors.[3] Specific targets include Tropomyosin receptor kinases (TRKs), Cyclin-dependent kinases (CDKs), PIM kinases, TANK-binding kinase 1 (TBK1), Anaplastic lymphoma kinase (ALK), and Fibroblast growth factor receptors (FGFRs).[4][5][6][7][8][9][10]
-
Anti-diabetic Activity: Certain derivatives have been shown to inhibit α-amylase, suggesting potential applications in managing diabetes.[11]
-
Other Activities: Research has also explored their use as antibacterial agents and for potential applications in neurodegenerative diseases like Alzheimer's by targeting β-amyloid plaques.[12]
Quantitative Data Summary
The following tables summarize the in vitro activity of selected pyrazolo[3,4-b]pyridine compounds from various studies. This data is intended for comparative purposes to guide lead selection and optimization.
Table 1: Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Source |
| C03 | TRKA | 56 | - | - | [5][7] |
| C09 | TRKA | 57 | - | - | [7] |
| C10 | TRKA | 26 | - | - | [7] |
| Compound 6b | CDK2 | Not specified | Staurosporine | Not specified | [4] |
| Compound 6b | PIM1 | Not specified | Staurosporine | Not specified | [4] |
| Compound 15y | TBK1 | 0.2 | BX795 | 7.1 | [8] |
| Compound 15y | TBK1 | 0.2 | MRT67307 | 28.7 | [8] |
| Compound 7n | FGFR1 | Not specified | AZD4547 | 0.2 | [10] |
| Compound 10c | ALK-L1196M | Not specified | Crizotinib | Not specified | [9] |
| Compound 3c | α-amylase | 9600 | Acarbose | 200100 | [11] |
| Compound 4c | α-amylase | 13900 | Acarbose | 200100 | [11] |
Table 2: Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Cell Line | Cancer Type | GI50 / IC50 (µM) | Reference Compound | GI50 / IC50 (µM) | Source |
| C03 | Km-12 | Colon | 0.304 | - | - | [5][7] |
| Compound 6b | MCF-7 | Breast | 5.54 | Staurosporine | 4.22 | |
| Compound 6b | HCT-116 | Colon | 2.62 | Staurosporine | 1.57 | [4] |
| Compound 6b | HepG2 | Liver | 3.99 | Staurosporine | 2.82 | [4] |
| Compound 6b | HeLa | Cervical | 8.31 | Staurosporine | 1.22 | [4] |
| Compound 8c | NCI-60 Panel | Various | MG-MID: 1.33 | - | - | |
| Compound 2j | HepG2 | Liver | 0.01 | - | - | |
| Compound 2l | HepG2 | Liver | 0.01 | - | - |
Experimental Protocols
The following are detailed protocols for key in vitro assays used in the evaluation of pyrazolo[3,4-b]pyridine compounds.
Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method for determining the in vitro kinase inhibitory activity of test compounds. Specific assay conditions (e.g., enzyme and substrate concentrations) will need to be optimized for each kinase.
Workflow:
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, HEPES) containing MgCl2, DTT, and BSA
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader (luminescence, fluorescence, or absorbance)
-
White or black 96- or 384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Kinase Reaction Setup: In a microplate, add the assay buffer, the test compound dilutions, and the recombinant kinase.
-
Pre-incubation: Gently mix and incubate the plate for a specified time (e.g., 10-20 minutes) at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add a mixture of the substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves measuring the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.
Workflow:
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with FBS and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the compound dilutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition versus the logarithm of the compound concentration and determine the GI50 or IC50 value.
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways often targeted by pyrazolo[3,4-b]pyridine compounds.
TRK Signaling Pathway
Tropomyosin receptor kinases (TRKs) are activated by neurotrophins, leading to the activation of downstream pathways like RAS/MAPK and PI3K/AKT, which promote cell proliferation and survival.[5][7]
CDK/PIM Mediated Cell Cycle Progression
CDK2 and PIM1 are key kinases that regulate cell cycle progression and survival. Their inhibition by pyrazolo[3,4-b]pyridine derivatives can lead to cell cycle arrest and apoptosis.[4]
These notes and protocols provide a foundational framework for the in vitro assessment of pyrazolo[3,4-b]pyridine compounds. Researchers should adapt and optimize these methods based on their specific compounds and biological questions of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Molecular Docking Studies of Pyrazolo[3,4-b]pyridine Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazolo[3,4-b]pyridine is a privileged heterocyclic scaffold that forms the core of numerous potent kinase inhibitors. Its unique structure allows for key interactions within the ATP-binding pocket of various kinases, making it a valuable starting point for the design of targeted therapeutics in oncology, immunology, and other disease areas. This document provides detailed application notes and protocols for the molecular docking of pyrazolo[3,4-b]pyridine inhibitors against several key kinase targets, summarizes their biological activities, and outlines the experimental procedures for their synthesis and evaluation.
Data Presentation: Inhibitory Activities and Docking Scores
The following tables summarize the quantitative data for various pyrazolo[3,4-b]pyridine inhibitors against their respective kinase targets. This data is essential for understanding structure-activity relationships (SAR) and for the validation of molecular docking predictions.
Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against Tropomyosin Receptor Kinase A (TRKA)
| Compound ID | TRKA IC50 (nM) | Cellular IC50 (μM) (KM-12 cells) | Docking Score (kcal/mol) | Reference |
| C03 | 56 | 0.304 | - | [1] |
| C09 | 57 | - | - | |
| C10 | 26 | - | - | |
| L5 | - | - | -12.672 to -14.169 | [2] |
Table 2: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against Topoisomerase IIα (TOPIIα)
| Compound ID | GI50 MG-MID (μM) | TOPIIα Inhibition | Reference |
| 8c | 1.33 | Significant | [3] |
Table 3: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against CDK2 and PIM1 Kinases
| Compound ID | CDK2 IC50 (μM) | PIM1 IC50 (μM) | HCT-116 Selectivity Index | HepG2 Selectivity Index | Reference |
| 6b | 0.27 | 0.67 | 15.05 | 9.88 | [4] |
Table 4: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against TANK-Binding Kinase 1 (TBK1)
| Compound ID | TBK1 IC50 (nM) | Reference |
| 15y | 0.2 | [5] |
| BX795 | 7.1 | [5] |
| MRT67307 | 28.7 | [5] |
Table 5: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against Fibroblast Growth Factor Receptor 1 (FGFR1)
| Compound ID | FGFR1 IC50 (nM) | Cellular IC50 (μM) | Reference |
| 4a | - | - | [6] |
| 7i | 42.4 | > 1 | [6] |
| 7n | - | - | [6] |
| 11a | - | - | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by pyrazolo[3,4-b]pyridine inhibitors and a general workflow for their computational and experimental evaluation.
Caption: TRKA Signaling Pathway and Inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Negative regulation of TBK1‐mediated antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The innate immune kinase TBK1 directly increases mTORC2 activity and downstream signaling to Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging roles of TBK1 in cancer immunobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for X-ray Crystallography of Pyrazolo[3,4-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the X-ray crystallography of pyrazolo[3,4-b]pyridine derivatives, a class of heterocyclic compounds of significant interest in drug discovery due to their diverse biological activities, including roles as kinase inhibitors. This document outlines detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, and presents key crystallographic data for representative compounds. Furthermore, it visualizes the interaction of these derivatives with relevant signaling pathways.
Introduction
Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds that are structurally analogous to purines, making them privileged scaffolds in medicinal chemistry. They have been shown to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. Their therapeutic potential often stems from their ability to act as inhibitors of various protein kinases, such as Tropomyosin receptor kinase A (TrkA) and TANK-binding kinase 1 (TBK1).
X-ray crystallography is an indispensable tool for the structural elucidation of these derivatives. It provides precise information on the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. This detailed structural information is crucial for understanding structure-activity relationships (SAR), optimizing lead compounds, and designing novel drug candidates with improved potency and selectivity.
Experimental Protocols
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
A variety of synthetic routes are available for the preparation of the pyrazolo[3,4-b]pyridine core. Below are representative protocols for the synthesis of a precursor and a substituted derivative.
Protocol 2.1.1: Synthesis of 1H-Pyrazolo[3,4-b]pyridine
This protocol describes the synthesis of the parent 1H-pyrazolo[3,4-b]pyridine from 2-chloro-3-pyridinecarboxaldehyde.
Materials:
-
2-chloro-3-pyridinecarboxaldehyde
-
Hydroxylamine hydrochloride
-
Triethylamine
-
Dimethylformamide (DMF)
-
1L three-necked flask
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a 1L three-necked flask, add 20 g (141.3 mmol) of 2-chloro-3-pyridinecarboxaldehyde and 200 ml of dimethylformamide.
-
Add 25 g of hydroxylamine hydrochloride (a molar ratio of approximately 2.5:1 with the starting material).
-
Add 100 ml of triethylamine to the mixture.
-
Heat the reaction mixture to 60°C and stir for 8 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Perform post-reaction processing to isolate the crude product.
-
The resulting product is 1H-pyrazolo[3,4-b]pyridine.
Protocol 2.1.2: Synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyridine
This protocol details the iodination of the 1H-pyrazolo[3,4-b]pyridine core.[1]
Materials:
-
1H-pyrazolo[3,4-b]pyridine
-
Iodine
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve 3.5 g (29.4 mmol) of 1H-pyrazolo[3,4-b]pyridine in 50 ml of DMF in a suitable flask.
-
To this solution, add 18.7 g (73.6 mmol) of iodine, followed by 6.6 g (118.0 mmol) of KOH.[1]
-
Stir the mixture at room temperature for 2 hours.[1]
-
After 2 hours, pour the reaction mixture into brine and extract with ethyl acetate.[1]
-
Wash the organic extract with brine and aqueous Na₂SO₄.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo using a rotary evaporator.[1]
-
Purify the residue by recrystallization from a mixture of dichloromethane (CH₂Cl₂) and hexane to yield 3-Iodo-1H-pyrazolo[3,4-b]pyridine as a white solid.[1]
Crystallization of Pyrazolo[3,4-b]pyridine Derivatives
Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis. The choice of solvent and crystallization technique is crucial and often requires empirical optimization.
Protocol 2.2.1: Slow Evaporation
-
Dissolve the purified pyrazolo[3,4-b]pyridine derivative in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, dichloromethane, or a mixture with a less volatile anti-solvent like hexane) to near saturation at room temperature or with gentle heating.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly and undisturbed in a vibration-free environment.
-
Monitor for crystal growth over several days to weeks.
Protocol 2.2.2: Solvent Layering
This technique is particularly useful for compounds that are highly soluble in a good solvent but insoluble in an anti-solvent.
-
Dissolve the compound in a small amount of a dense, good solvent (e.g., dichloromethane).
-
Carefully layer a less dense anti-solvent (e.g., hexane, pentane) on top of the solution, ensuring minimal mixing at the interface.
-
Seal the container and leave it undisturbed. Crystals will form at the interface as the anti-solvent slowly diffuses into the solution.
-
For the crystallization of 3-Iodo-1H-pyrazolo[3,4-b]pyridine, single crystals were successfully grown from a dichloromethane solution layered with hexane at room temperature.[1]
Protocol 2.2.3: Vapor Diffusion
-
Hanging Drop:
-
Dissolve the compound in a suitable solvent.
-
Place a small drop (a few microliters) of this solution on a siliconized glass coverslip.
-
Invert the coverslip and seal it over a well containing a larger volume of a precipitant solution (an anti-solvent).
-
The solvent from the drop will slowly vaporize and equilibrate with the precipitant, leading to supersaturation and crystal formation.
-
-
Sitting Drop:
-
Similar to the hanging drop method, but the drop of the compound's solution is placed on a pedestal within the well containing the precipitant.
-
X-ray Diffraction Data Collection and Structure Refinement
Protocol 2.3.1: Data Collection
-
Select a suitable single crystal of appropriate size and quality under a microscope.
-
Mount the crystal on a goniometer head.
-
Place the mounted crystal on the diffractometer. For the data collection of 3-Iodo-1H-pyrazolo[3,4-b]pyridine, a Bruker SMART APEX CCD area-detector diffractometer was used.[1]
-
Cool the crystal to a low temperature (e.g., 100-150 K) using a cryostream to minimize thermal vibrations and potential radiation damage. The data for 3-Iodo-1H-pyrazolo[3,4-b]pyridine was collected at 150 K.[1]
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
Perform data reduction, which includes integration of reflection intensities and application of corrections for factors such as absorption. For 3-Iodo-1H-pyrazolo[3,4-b]pyridine, a multi-scan absorption correction was applied using SADABS.[1]
Protocol 2.3.2: Structure Solution and Refinement
-
Determine the unit cell parameters and the space group from the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. The structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine was solved using SHELXS97.[1]
-
Refine the structural model against the experimental diffraction data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. The refinement of 3-Iodo-1H-pyrazolo[3,4-b]pyridine was carried out using SHELXL2013.[1]
-
Locate and refine hydrogen atoms, which can often be found in the difference Fourier map or placed in calculated positions.
-
Validate the final crystal structure using crystallographic software to check for geometric and other potential issues.
Data Presentation
The following table summarizes the crystallographic data for 3-Iodo-1H-pyrazolo[3,4-b]pyridine.[1]
| Parameter | 3-Iodo-1H-pyrazolo[3,4-b]pyridine |
| Crystal Data | |
| Chemical formula | C₆H₄IN₃ |
| Formula weight ( g/mol ) | 245.02 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.7999 (13) |
| b (Å) | 7.7939 (9) |
| c (Å) | 17.406 (2) |
| α (°) | 90 |
| β (°) | 101.748 (2) |
| γ (°) | 90 |
| Volume (ų) | 1434.5 (3) |
| Z | 8 |
| Data Collection | |
| Radiation type | Mo Kα |
| Temperature (K) | 150 |
| Measured reflections | 5315 |
| Independent reflections | 1470 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.017 |
| wR(F²) | 0.040 |
| Goodness-of-fit (S) | 1.13 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of pyrazolo[3,4-b]pyridine derivatives to their structural elucidation by X-ray crystallography.
Signaling Pathways
Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of key signaling kinases. The following diagrams illustrate the signaling pathways of two such kinases, TrkA and TBK1.
TrkA Signaling Pathway
Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that, upon binding to its ligand, nerve growth factor (NGF), activates downstream signaling cascades involved in neuronal survival and differentiation.[2] Key pathways include the Ras/MAPK/ERK pathway, which promotes cell proliferation and differentiation, and the PI3K/Akt pathway, which is crucial for inhibiting apoptosis.[2]
TBK1 Signaling Pathway
TANK-binding kinase 1 (TBK1) is a serine/threonine-protein kinase that plays a central role in the innate immune response, particularly in antiviral immunity.[3] It is a key component of signaling pathways that lead to the activation of transcription factors such as IRF3 and NF-κB, resulting in the production of type I interferons and other inflammatory cytokines.[4]
References
Application Notes and Protocols for the Analytical Characterization of Pyrazolopyridines
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Pyrazolopyridines are a significant class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous biologically active molecules.[1][2][3] Their structural similarity to purine bases has made them a "privileged scaffold" in medicinal chemistry, with applications as kinase inhibitors, anti-inflammatory agents, and antileishmanial drugs.[4][5] Accurate and comprehensive characterization of newly synthesized pyrazolopyridine derivatives is critical for confirming their chemical structure, assessing purity, and ensuring reproducibility in biological assays. This document provides detailed application notes and experimental protocols for the key analytical techniques used in their characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including pyrazolopyridines. One-dimensional (1D) ¹H and ¹³C NMR spectra provide information about the chemical environment, connectivity, and number of protons and carbons, respectively.[6][7] Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are used to establish correlations between nuclei and definitively assign the structure, especially for complex substitution patterns or to differentiate between isomers.[8] For instance, ¹³C NMR can be effectively used to distinguish between N-1 and N-2 substituted pyrazolo[3,4-b]pyridine regioisomers.[9]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified pyrazolopyridine sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[8][10] The choice of solvent should be based on the sample's solubility.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), if quantitative analysis or precise referencing is required. Modern spectrometers can also reference the residual solvent peak.[8][11]
-
-
Instrument Setup (300-600 MHz Spectrometer): [8][12]
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using standard parameters. A typical spectral width is 4000 Hz with 32K data points.[8]
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 17,200 scans) may be necessary to achieve a good signal-to-noise ratio.[13]
-
2D NMR (if required): Perform COSY, HSQC, and HMBC experiments using standard pulse programs to resolve structural ambiguities.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Reference the spectrum using TMS (0 ppm) or the residual solvent peak.
-
Data Presentation: Representative NMR Data
The following table summarizes typical chemical shifts for substituted pyrazolopyridine derivatives.
| Compound Type | Proton/Carbon | Typical Chemical Shift (δ, ppm) | Solvent | Reference |
| 1H-Pyrazolo[3,4-b]pyridine | H-3 | 8.01 - 8.06 (singlet) | CDCl₃ | [9] |
| H-4, H-5, H-6 | 7.13 - 8.55 (multiplets) | CDCl₃ | [9] | |
| Pyrazolo[4,3-b]pyridine | H-5, H-7 | 8.68 - 9.70 (doublets) | CDCl₃ | [10] |
| C-3 | 139.2 - 140.8 | CDCl₃ | [10] | |
| C=O (Ester) | 160.1 - 160.4 | CDCl₃ | [10] | |
| Pyrazolo[3,4-d]pyrimidine | H-3 | 8.34 - 8.78 (singlet) | DMSO-d₆ | [8] |
| C-3 | 134.1 - 134.7 | DMSO-d₆ | [8] | |
| C-4 | 158.2 - 158.4 | DMSO-d₆ | [8] |
Mass Spectrometry (MS)
Application Note
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of pyrazolopyridines.[14] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.[10][15] Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization methods.[16][17] The fragmentation patterns observed in the mass spectrum, particularly with EI-MS, can offer valuable structural information, corroborating data from NMR.[4][18][19] Common fragmentation pathways involve the loss of small molecules like CO, HCN, or side-chain fragments.[4][18]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Instrumentation (LC-ESI-MS):
-
HPLC: Use a reversed-phase C18 column. The mobile phase typically consists of a mixture of water (A) and acetonitrile or methanol (B), both containing an acidic modifier like 0.1% formic acid to facilitate protonation.[22]
-
Mass Spectrometer: Couple the HPLC system to an ESI mass spectrometer. Operate the instrument in positive ion mode (ESI+) to detect protonated molecules [M+H]⁺.[16]
-
-
Data Acquisition:
-
Inject a small volume (1-5 µL) of the sample solution.
-
Run a gradient elution, for example, from 5% B to 95% B over 10-20 minutes, to separate the analyte from impurities.[21]
-
Acquire mass spectra over a relevant m/z range (e.g., 100-1000 amu).
-
For structural confirmation, perform tandem MS (MS/MS) on the protonated molecular ion to induce fragmentation and analyze the resulting daughter ions.
-
Data Presentation: Common Mass Spectral Fragments
| Parent Structure | Fragmentation Process | Neutral Loss (m/z) | Reference |
| Pyrazolo[3,4-b]pyrido[2′,3′-b]-1,6-naphthyridines | Elimination of Carbon Monoxide | CO (28) | [4] |
| Loss of Hydrogen Cyanide | HCN (27) | [4] | |
| Ethyl 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates | Elimination of Ethanol | C₂H₅OH (46) | [18] |
| Loss of Carbon Monoxide | CO (28) | [18] | |
| Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines | Elimination of Halogen Acid (e.g., HCl) | HCl (36) | [19] |
Single Crystal X-ray Crystallography
Application Note
Single crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state.[7] It yields precise information on bond lengths, bond angles, torsional angles, and intermolecular interactions.[7][15] This technique is invaluable for the absolute confirmation of a novel compound's structure, determining stereochemistry, and understanding packing arrangements in the crystal lattice.[6][15] The primary prerequisite is the ability to grow high-quality single crystals of the pyrazolopyridine derivative.[23][24]
Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture until saturation. Loosely cover the container (e.g., with parafilm pierced with small holes) and allow the solvent to evaporate slowly and undisturbed over several days.[24]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[23]
-
-
Crystal Mounting and Data Collection:
-
Under a microscope, select a well-formed single crystal (typically 0.05-0.25 mm in dimension) that is free of cracks or defects.[24][25]
-
Mount the crystal on a goniometer head using a cryoprotectant oil.[23]
-
Place the mounted crystal on a single-crystal X-ray diffractometer.[23]
-
Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα) while it is rotated, collecting the diffraction pattern on a detector.[23]
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the structural model against the experimental data to determine the precise atomic positions.
-
Data Presentation: Example Crystallographic Data
| Parameter | Description | Example Value Range |
| Crystal System | The symmetry class of the crystal lattice. | Monoclinic, Orthorhombic |
| Space Group | Describes the symmetry elements of the unit cell. | P2₁/c, P-1 |
| a, b, c (Å) | The lengths of the unit cell axes. | 5 - 20 Å |
| α, β, γ (°) | The angles between the unit cell axes. | 90° or variable (e.g., β ≈ 90-110°) |
| Volume (ų) | The volume of the unit cell. | 500 - 3000 ų |
| Z | The number of molecules per unit cell. | 2, 4, 8 |
High-Performance Liquid Chromatography (HPLC)
Application Note
HPLC is a cornerstone technique for determining the purity of pyrazolopyridine samples and for their purification.[26] Reversed-phase HPLC (RP-HPLC) is most commonly used, where compounds are separated based on their hydrophobicity.[20] The method can be used to quantify the analyte, identify impurities, and monitor reaction progress. By scaling up an analytical method to preparative HPLC, pure compounds can be isolated from complex reaction mixtures.[27]
Experimental Protocol: Purity Analysis by RP-HPLC
-
Sample Preparation:
-
Prepare a stock solution of the pyrazolopyridine derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or DMSO).[20][21]
-
Dilute this stock solution with the initial mobile phase to a working concentration (e.g., 50-100 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.[21]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.[20]
-
Gradient: A typical starting gradient is 5% B to 95% B over 20 minutes.[21]
-
Detection: UV detector set at an appropriate wavelength (e.g., 254 nm or the compound's λ_max).[21][28][29]
-
-
Data Analysis:
-
Inject 5-10 µL of the prepared sample.
-
Record the chromatogram.
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
Workflow for Characterization of a Novel Pyrazolopyridine
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antileishmanial pyrazolopyridine derivatives: synthesis and structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. article.sapub.org [article.sapub.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ijcpa.in [ijcpa.in]
- 21. benchchem.com [benchchem.com]
- 22. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 23. benchchem.com [benchchem.com]
- 24. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 25. X-ray Diffraction - Measurement order SC-XRD [chemgeo.uni-jena.de]
- 26. helixchrom.com [helixchrom.com]
- 27. lcms.cz [lcms.cz]
- 28. researchgate.net [researchgate.net]
- 29. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. The focus is on addressing and overcoming challenges related to its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic amine.[1][2][3] Compounds of this class often exhibit poor water solubility due to their aromatic structure and crystalline nature. However, the presence of the amine group and nitrogen atoms in the heterocyclic rings allows for pH-dependent solubility. It is expected to have better solubility in acidic conditions where the amine groups can be protonated. Qualitative information suggests solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol.
Q2: What are the primary strategies for improving the aqueous solubility of this compound?
A2: The main approaches to enhance the aqueous solubility of this compound include:
-
pH Adjustment: Lowering the pH of the aqueous solution to protonate the basic nitrogen atoms.[4][5][6]
-
Co-solvents: Using a mixture of water and a miscible organic solvent.[7][8][9][10]
-
Complexation: Employing agents like cyclodextrins to form inclusion complexes.[11]
-
Solid Dispersions: Creating amorphous dispersions of the compound in a hydrophilic polymer matrix.
Q3: How does pH affect the solubility of this compound?
A3: As a weakly basic compound, the solubility of this compound is highly dependent on pH.[4] In acidic solutions, the amine functional groups become protonated, forming a more soluble salt. As the pH increases and becomes more basic, the compound will be in its less soluble, unionized form.[4] Therefore, a significant increase in solubility is expected at a pH below the pKa of the compound.
Q4: Can I use co-solvents to dissolve this compound for in vitro assays?
A4: Yes, co-solvents are a common and effective method for dissolving poorly soluble compounds for in vitro studies.[7][8][9] Solvents such as DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol are frequently used.[10] It is crucial to start with a high-concentration stock solution in a strong organic solvent like DMSO and then dilute it into the aqueous assay buffer. However, the final concentration of the organic solvent in the assay should be carefully controlled to avoid any toxic or off-target effects on the biological system being studied.
Q5: What are cyclodextrins and how can they improve solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic core. This formation of an inclusion complex effectively shields the hydrophobic compound from the aqueous environment, leading to a significant increase in its apparent water solubility.[11]
Troubleshooting Guides
Issue 1: The compound is not dissolving in my aqueous buffer.
-
Troubleshooting Steps:
-
Verify the pH of your buffer. For a basic compound like this, a neutral or basic pH will result in very low solubility.
-
Acidify your buffer. Try lowering the pH of your buffer incrementally (e.g., to pH 5.0, 4.0, or 3.0) with a suitable acid (e.g., HCl) and observe if the solubility improves.
-
Prepare a stock solution in an organic solvent. Dissolve the compound in a minimal amount of DMSO or ethanol to create a concentrated stock solution. Then, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to be compatible with your experiment.
-
Gentle heating and sonication. Applying gentle heat (e.g., 37-40°C) and using a sonicator can help to increase the rate of dissolution. However, be cautious about the thermal stability of your compound.
-
-
Logical Workflow for Troubleshooting Insolubility:
Troubleshooting workflow for initial insolubility.
Issue 2: The compound precipitates out of solution after diluting the organic stock.
-
Troubleshooting Steps:
-
Decrease the final concentration. The aqueous solubility limit may have been exceeded. Try preparing a more dilute final solution.
-
Increase the percentage of co-solvent. If your experimental system allows, a slightly higher concentration of the organic co-solvent in the final solution may be necessary to maintain solubility.
-
Use a different co-solvent. Some co-solvents are more effective than others for specific compounds. Consider trying polyethylene glycol (PEG) or propylene glycol.
-
Investigate the use of cyclodextrins. Adding a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) to the aqueous buffer before adding the compound's stock solution can help to keep it in solution.
-
Change the order of addition. Try adding the organic stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
-
Signaling Pathway for Co-Solvent Selection:
Decision pathway for addressing precipitation.
Data Presentation
Disclaimer: The following tables contain illustrative data for example purposes only. Actual experimental results will vary.
Table 1: Illustrative Solubility of this compound in Various Solvents at 25°C
| Solvent | Dielectric Constant | Solubility (mg/mL) |
| Water (pH 7.0) | 80.1 | < 0.01 |
| Water (pH 3.0) | 80.1 | 1.5 |
| Ethanol | 24.6 | 5.2 |
| Propylene Glycol | 32.0 | 8.9 |
| Polyethylene Glycol 400 | 12.5 | 15.7 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 50 |
Table 2: Example Effect of Co-Solvent (Ethanol) Concentration on Aqueous Solubility at pH 7.0
| Ethanol Concentration (% v/v) | Apparent Solubility (mg/mL) |
| 0 | < 0.01 |
| 10 | 0.25 |
| 20 | 1.1 |
| 30 | 3.8 |
| 40 | 7.5 |
Table 3: Example Effect of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) on Aqueous Solubility at pH 7.0
| HP-β-CD Concentration (mM) | Apparent Solubility (mg/mL) |
| 0 | < 0.01 |
| 10 | 0.5 |
| 25 | 1.8 |
| 50 | 4.2 |
| 100 | 9.8 |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Aqueous Solubility
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2.0 to 9.0 (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for basic pH).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
Protocol 2: Co-solvent Solubility Assessment
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions with varying concentrations of a co-solvent (e.g., 10%, 20%, 30%, 40% v/v of ethanol in water).
-
Sample Preparation: Add an excess amount of the compound to a known volume of each co-solvent mixture.
-
Equilibration: Shake the samples at a constant temperature for 24-48 hours.
-
Sample Processing and Quantification: Follow steps 4 and 5 from Protocol 1 to determine the solubility in each co-solvent mixture.
Protocol 3: Cyclodextrin Complexation and Solubility Enhancement
-
Preparation of Cyclodextrin Solutions: Prepare aqueous solutions of a cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 10 mM, 25 mM, 50 mM, 100 mM).
-
Sample Preparation: Add an excess amount of the compound to each cyclodextrin solution.
-
Equilibration: Shake the samples at a constant temperature for 24-48 hours.
-
Sample Processing and Quantification: Follow steps 4 and 5 from Protocol 1 to determine the apparent solubility at each cyclodextrin concentration.
References
- 1. Buy 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine [smolecule.com]
- 2. 41601-44-9 this compound AKSci J96737 [aksci.com]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. dau.url.edu [dau.url.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Page loading... [guidechem.com]
- 7. mdpi.com [mdpi.com]
- 8. 1H-Pyrazolo[3,4-b]pyridin-3-amine | 6752-16-5 [m.chemicalbook.com]
- 9. 1H-Pyrazolo[3,4-c]pyridine | C6H5N3 | CID 6451441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Hit2Lead | this compound | CAS# 41601-44-9 | MFCD00124667 | BB-5606285 [hit2lead.com]
- 11. CAS#:41601-44-9 | 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine | Chemsrc [chemsrc.com]
Technical Support Center: Synthesis of Pyrazolo[3,4-b]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolo[3,4-b]pyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: I am performing a synthesis of a pyrazolo[3,4-b]pyridine derivative, but I am getting a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields are a common issue in the synthesis of pyrazolo[3,4-b]pyridines and can stem from several factors. Here is a step-by-step guide to troubleshoot the problem:
-
Purity of Starting Materials: The purity of your starting materials, particularly the aminopyrazole, is crucial. Impurities can interfere with the reaction.[1]
-
Recommendation: Ensure the aminopyrazole and other reactants are of high purity. If necessary, recrystallize or purify the starting materials before use.[1]
-
-
Reaction Conditions:
-
Catalyst Selection and Loading: The choice and amount of catalyst can significantly impact the reaction outcome.[1]
-
Solvent Effects: The solvent plays a vital role in reactant solubility and reaction kinetics.[1]
-
Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions or degradation of products.[1]
-
Recommendation: Optimize the reaction temperature. While some syntheses proceed at room temperature, others require heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
-
Reaction Monitoring: Inadequate monitoring can result in stopping the reaction too early or too late.
-
Recommendation: Use TLC to track the consumption of starting materials and the formation of the product. A common visualization technique for these N-heterocycles is UV light (254 nm).
-
-
Work-up Procedure: A proper work-up is crucial to remove catalysts and inorganic salts, which can interfere with purification and reduce the isolated yield.
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity, and how can I separate the isomers?
Answer: The formation of regioisomers is a known challenge in pyrazolo[3,4-b]pyridine synthesis, especially when using unsymmetrical starting materials like 1,3-dicarbonyl compounds.[2][3]
-
Controlling Regioselectivity:
-
Starting Material Selection: The regioselectivity is often dictated by the electronic and steric properties of the substituents on the starting materials. For instance, in reactions involving unsymmetrical 1,3-dicarbonyl compounds, the more electrophilic carbonyl group will preferentially react with the exocyclic amino group of the aminopyrazole.[2] When the electrophilicity of the two carbonyl groups is very different, regioselectivity can be higher than 80%.[2]
-
Reaction Conditions: In some cases, the choice of catalyst and solvent can influence the regioselectivity.[1] It is advisable to consult the literature for specific examples similar to your target molecule.
-
-
Separation of Regioisomers:
Issue 3: Unexpected Side Products
Question: I have isolated an unexpected side product. What could it be?
Answer: Several side reactions can occur depending on the specific synthetic route:
-
Formation of Isomeric Pyrazolopyridines: In certain syntheses, such as those starting from 3-acylpyridine N-oxide tosylhydrazones, a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines can be formed.[4] The ratio of these isomers is highly dependent on the reaction conditions.[4]
-
Azine Formation: When using starting materials like 2-chloro-3-formylpyridine, the formation of azine species can occur, which will lower the yield of the desired pyrazolo[3,4-b]pyridine.
-
Sulfonation of Aminopyrazole: Under highly acidic annelation conditions, electrophilic sulfonation at the 4-position of the aminopyrazole ring can occur, which may prevent the desired cyclization.
-
Dimerization: In some instances, unexpected dimerization can lead to products like 3,3′-bipyrazolo[3,4-b]pyridines, though this is not a commonly reported side reaction.[5]
Data on Side Reactions
The formation of regioisomers is a well-documented side reaction. The following table summarizes the influence of the electrophile and solvent on the regioselectivity of the cyclization of 3-benzoylpyridine N-oxide (Z)-tosylhydrazone, leading to a mixture of 1H-1-(4-methylphenylsulfonyl)-3-phenylpyrazolo[3,4-b]pyridine (the desired product) and the regioisomeric 1H-1-(4-methylphenylsulfonyl)-3-phenylpyrazolo[4,3-c]pyridine.
| Electrophile | Solvent | Yield of pyrazolo[3,4-b]pyridine (%) | Yield of pyrazolo[4,3-c]pyridine (%) | Total Yield (%) |
| TsCl | CH2Cl2 | 82 | 12 | 94 |
| Ts2O | CH2Cl2 | 87 | 10 | 97 |
| Ac2O | CH2Cl2 | 70 | 21 | 91 |
| AcCl | CH2Cl2 | 74 | 22 | 96 |
| Tf2O | CH2Cl2 | 10 | 83 | 93 |
| Ts2O | THF | 83 | 11 | 94 |
| Ts2O | CH3CN | 80 | 13 | 93 |
| Ts2O | Toluene | 75 | 10 | 85 |
Data adapted from a study on the cyclization of pyridine N-oxide tosylhydrazones.[4]
Experimental Protocols
1. Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones
This protocol is adapted from a procedure utilizing a zirconium tetrachloride catalyst.[6]
-
Reactants:
-
α,β-Unsaturated ketone (0.5 mmol)
-
5-Amino-1-phenyl-pyrazole (0.5 mmol, 102 mg)
-
Zirconium tetrachloride (ZrCl4) (0.15 mmol, 35 mg)
-
N,N-Dimethylformamide (DMF) (0.5 mL)
-
Ethanol (EtOH) (0.5 mL)
-
-
Procedure:
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture.
-
Add ZrCl4 (0.15 mmol) to the mixture.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
Monitor the reaction to completion using TLC.
-
After the reaction is complete, concentrate the mixture in vacuo.
-
Add chloroform (CHCl3) and water.
-
Separate the two phases and wash the aqueous phase with CHCl3 twice.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Three-Component Synthesis of Pyrazolo[3,4-b]pyridines under Microwave Irradiation
This protocol describes a green chemistry approach for the synthesis of pyrazolo[3,4-b]pyridine derivatives.
-
Reactants:
-
1,3-Dimethyl-1H-pyrazol-5-amine (1 eq.)
-
Ethyl 2-cyanoacetate (1 eq.)
-
Aromatic aldehyde (e.g., benzaldehyde) (1 eq.)
-
Ammonium acetate (1 eq.)
-
Triethylamine (TEA) (0.5 eq.)
-
Water (as solvent)
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine 1,3-dimethyl-1H-pyrazol-5-amine, ethyl 2-cyanoacetate, the aromatic aldehyde, ammonium acetate, and TEA in water.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid product by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[3,4-b]pyridine derivative.
-
Visualizations
Caption: General reaction pathway for pyrazolo[3,4-b]pyridine synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision diagram for controlling regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of Pyrazolo[3,4-b]pyridine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrazolo[3,4-b]pyridine compounds.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Recovery of a Pure Compound After Column Chromatography
Question: I've successfully synthesized my target pyrazolo[3,4-b]pyridine, but I'm getting a low yield of the pure compound after flash column chromatography on silica gel. What could be the issue?
Answer: Low recovery after column chromatography can stem from several factors. Here's a step-by-step guide to troubleshoot this issue:
-
Compound Stability on Silica Gel: Pyrazolo[3,4-b]pyridines, being nitrogen-containing heterocycles, can sometimes interact strongly with the acidic silica gel, leading to decomposition or irreversible adsorption.
-
Recommendation: Before performing a large-scale column, test the stability of your compound on a small amount of silica gel. Spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you observe streaking or the appearance of new spots, your compound may be degrading. In such cases, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a base (e.g., triethylamine) in your eluent.[1]
-
-
Incorrect Eluent System: An inappropriate solvent system can lead to poor separation or slow elution, causing the compound to spread out over many fractions and appear as a low yield.
-
Recommendation: The choice of eluent is critical. A gradient of hexane and ethyl acetate is a good starting point for many pyrazolo[3,4-b]pyridine derivatives.[2] Start with a low polarity to elute non-polar impurities, and gradually increase the polarity to elute your target compound. Aim for an Rf value of around 0.2-0.3 for your compound on TLC for optimal separation.
-
-
Improper Column Packing: A poorly packed column with channels or cracks will lead to inefficient separation and mixing of components.
-
Recommendation: Ensure your column is packed uniformly. A slurry packing method is generally preferred.
-
-
Compound Precipitation on the Column: If your compound has low solubility in the eluent, it might precipitate at the top of the column, especially if loaded in a more polar solvent than the initial mobile phase.
-
Recommendation: Use a dry loading technique. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be loaded onto the column.
-
Issue 2: Co-elution of Impurities with the Target Compound
Question: I'm having trouble separating my pyrazolo[3,4-b]pyridine from a persistent impurity during column chromatography. They have very similar Rf values. What can I do?
Answer: Separating compounds with similar polarities is a common challenge. Here are some strategies to improve resolution:
-
Optimize the Mobile Phase:
-
Recommendation: Instead of a simple two-solvent system (e.g., hexane/ethyl acetate), try adding a third solvent in a small amount to modulate the selectivity. For example, adding a small percentage of dichloromethane or methanol can sometimes improve separation. Isocratic elution (using a constant solvent composition) with a finely tuned solvent mixture might provide better results than a gradient.
-
-
Change the Stationary Phase:
-
Recommendation: If silica gel doesn't provide adequate separation, consider using a different stationary phase. Reverse-phase chromatography, using a C18-functionalized silica gel and a polar mobile phase (e.g., water/acetonitrile or water/methanol), can offer a different selectivity and may resolve the co-eluting compounds.[3]
-
-
Recrystallization:
-
Recommendation: If the impurity and your product have different solubilities in a particular solvent, recrystallization can be a highly effective purification method.[2] Experiment with different solvents or solvent mixtures to find one that dissolves your product well at high temperatures but poorly at low temperatures, while the impurity remains in solution or does not dissolve at all.
-
Issue 3: Difficulty in Removing Reagents or Catalysts
Question: After my reaction, I'm struggling to remove residual reagents and catalysts from my crude pyrazolo[3,4-b]pyridine product.
Answer: A proper work-up procedure before chromatography is crucial for removing catalysts and inorganic salts.[2]
-
Aqueous Work-up:
-
Recommendation: Perform a liquid-liquid extraction. Dissolve your crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with water, brine, and if necessary, a dilute acidic or basic solution to remove corresponding impurities. For example, a wash with a saturated sodium bicarbonate solution can help remove acidic impurities.
-
-
Catalyst-Specific Removal:
-
Recommendation: If you are using a specific catalyst, there might be a recommended work-up procedure to remove it. For instance, some metal catalysts can be removed by filtration through a pad of Celite or by using specific scavengers.
-
Data Presentation
The following table summarizes purification data for various pyrazolo[3,4-b]pyridine derivatives from the literature. This data can serve as a reference for selecting an appropriate purification strategy.
| Compound Type | Purification Method | Solvent System/Conditions | Yield (%) | Purity (%) | Reference |
| 1H-Pyrazolo[3,4-b]pyridine derivatives | Flash Column Chromatography | Silica gel, Hexane/Ethyl Acetate gradient | 85-95 | >95 (HPLC) | --INVALID-LINK-- |
| Pyrazolo[3,4-b]pyridine derivatives | Recrystallization | Ethanol | 85-95 | Not specified | --INVALID-LINK-- |
| 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | Flash Column Chromatography | Silica gel, n-hexane/EtOAc (8:2) | 13-28 | Not specified | --INVALID-LINK-- |
| Pyrazolo[4,3-b]pyridine derivatives | Flash Column Chromatography and/or Recrystallization | Silica gel, 10% EtOAc in CHCl3 | 72-85 | Not specified | --INVALID-LINK-- |
| Pyrazolo[3,4-b]pyridine derivatives | Column Chromatography | Silica gel, Ethyl acetate/Hexane (4:6) | 94 | Not specified | [Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for the purification of pyrazolo[3,4-b]pyridine compounds using flash column chromatography on silica gel.
-
Eluent Selection:
-
Develop a solvent system using thin-layer chromatography (TLC). A mixture of hexane and ethyl acetate is a common starting point.
-
The ideal eluent system should provide a good separation between your target compound and impurities, with an Rf value of approximately 0.2-0.3 for the target compound.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat and uniform bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully pipette it onto the top of the silica bed.
-
Dry Loading: For less soluble compounds, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity solvent system.
-
If using a gradient, gradually increase the polarity of the eluent to move your compound down the column.
-
Collect fractions and monitor the elution by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified pyrazolo[3,4-b]pyridine compound.
-
Protocol 2: Recrystallization
This protocol outlines a general procedure for the purification of pyrazolo[3,4-b]pyridine compounds by recrystallization.
-
Solvent Selection:
-
Choose a solvent in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for pyrazolo[3,4-b]pyridines include ethanol, ethanol/water mixtures, or DMF/ethanol.[4]
-
The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
-
Dissolution:
-
Place the crude compound in a flask and add a minimal amount of the chosen solvent.
-
Heat the mixture with stirring until the compound completely dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
For further crystallization, cool the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of pyrazolo[3,4-b]pyridines.
Caption: Troubleshooting decision tree for pyrazolo[3,4-b]pyridine purification.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Overcoming Resistance to Pyrazolopyridine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolopyridine-based inhibitors. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome common challenges in your experiments, particularly concerning inhibitor resistance.
Frequently Asked Questions (FAQs)
Q1: What are pyrazolopyridine-based inhibitors and what are their common cellular targets?
A1: Pyrazolopyridines are a class of heterocyclic compounds that act as privileged scaffolds in drug discovery due to their ability to mimic the adenine ring of ATP, allowing them to bind to the ATP-binding pocket of kinases.[1][2] This makes them effective kinase inhibitors.[2] Common cellular targets for pyrazolopyridine-based inhibitors include a variety of protein kinases that are often dysregulated in cancer, such as SRC, c-Met, Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Bruton's tyrosine kinase (BTK).[1][3][4]
Q2: What are the primary mechanisms of acquired resistance to pyrazolopyridine-based kinase inhibitors?
A2: The two most common mechanisms of acquired resistance are the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the inhibitor out of the cell, and the development of mutations in the target kinase's ATP-binding pocket.[5] So-called "gatekeeper" mutations can sterically hinder the inhibitor from binding to its target.[3] Additionally, cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on the inhibited kinase.[5]
Q3: My pyrazolopyridine inhibitor is potent in biochemical assays but shows poor activity in cell-based assays. What are the potential reasons for this discrepancy?
A3: Several factors could contribute to this issue. The compound may have poor cell permeability, preventing it from reaching its intracellular target. It could also be subject to high protein binding in the cell culture medium, reducing the effective concentration. Another possibility is that the compound is rapidly metabolized by the cells into an inactive form. Finally, the inhibitor might be actively removed from the cell by efflux transporters like P-glycoprotein.
Q4: How can I determine if the observed resistance in my cell line is due to an on-target mutation or a bypass pathway?
A4: A systematic approach is recommended to distinguish between on-target and off-target resistance mechanisms.[5] First, you should sequence the kinase domain of the target protein in the resistant cell line to identify any potential mutations.[5] Concurrently, use Western blotting to assess the phosphorylation status of the inhibitor's direct target in both sensitive and resistant cells in the presence of the drug.[5] If the target remains phosphorylated in the resistant cells, this suggests an on-target resistance mechanism.[5] To investigate bypass pathways, analyze the phosphorylation status of key downstream signaling proteins.[5] If these pathways are still active despite target inhibition, it points to the activation of a bypass mechanism.[5] A phospho-receptor tyrosine kinase (RTK) array can also be used to screen for the activation of multiple RTKs simultaneously.[5]
Q5: What are some strategies to overcome resistance mediated by efflux pumps?
A5: One strategy is to co-administer the pyrazolopyridine inhibitor with a known inhibitor of the specific efflux pump, such as verapamil for P-glycoprotein. Some pyrazolopyridine derivatives have been shown to directly inhibit P-gp, offering a dual therapeutic benefit. Another approach is to target proteins that regulate the expression of these efflux pumps. For example, inhibiting Pim1 kinase has been shown to reduce the expression of ABCG2.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments with pyrazolopyridine-based inhibitors.
Issue 1: High variability in IC50 values between experiments.
-
Question: I am observing significant variability in the half-maximal inhibitory concentration (IC50) of my pyrazolopyridine inhibitor in cell viability assays across different experimental runs. What could be the cause?
-
Answer: Inconsistent IC50 values can stem from several factors.[5] Ensure you have a standardized protocol for cell seeding, as variations in cell density can significantly impact results.[5] Always prepare fresh drug dilutions from a validated stock solution for each experiment and avoid repeated freeze-thaw cycles of the stock.[5] Confirm the stability of your compound in the assay medium over the incubation period.
Issue 2: My inhibitor appears to have off-target effects.
-
Question: I suspect my pyrazolopyridine inhibitor is affecting pathways other than the intended target. How can I confirm and mitigate these off-target effects?
-
Answer: To confirm off-target effects, you can use a structurally distinct inhibitor that targets the same primary protein.[6] If the observed phenotype is not replicated, it is likely an off-target effect of your initial compound.[6] To mitigate these effects, perform a dose-response analysis and use the lowest effective concentration to minimize engagement of lower-affinity off-targets.[6] A cellular thermal shift assay (CETSA) can also be a valuable tool to confirm direct target engagement in a cellular context.[7][8]
Issue 3: Difficulty in generating a resistant cell line.
-
Question: I am trying to generate a resistant cell line by continuous exposure to my pyrazolopyridine inhibitor, but the cells are not developing resistance. What can I do?
-
Answer: The process of generating a resistant cell line can be lengthy. Start by culturing the parental cells in a medium containing the inhibitor at its IC20 concentration.[5] It is crucial to monitor the cells daily and allow the surviving population to recover and resume a normal growth rate before gradually increasing the inhibitor concentration.[5] If one cell line is proving difficult, consider attempting to generate a resistant model in a different, relevant cell line in parallel.[5]
Quantitative Data
Table 1: Antiproliferative Activity of Pyrazolopyridine Derivatives against various cancer cell lines.
| Compound | Cell Line | Target Kinase | IC50 (µM) | Reference |
| 5a | HepG-2 | c-Met | 3.42 ± 1.31 | [3] |
| MCF-7 | c-Met | 4.16 ± 0.2 | [3] | |
| HCT-116 | c-Met | 9.21 ± 0.02 | [3] | |
| 5b | HepG-2 | c-Met | 3.56 ± 1.5 | [3] |
| MCF-7 | c-Met | 4.87 ± 0.35 | [3] | |
| HCT-116 | c-Met | 8.95 ± 0.41 | [3] | |
| 10a | HepG-2 | c-Met | 10.23 ± 0.15 | [3] |
| MCF-7 | c-Met | 13.65 ± 0.7 | [3] | |
| HCT-116 | c-Met | 17.16 ± 0.37 | [3] | |
| 10b | HepG-2 | c-Met | 5.14 ± 0.24 | [3] |
| MCF-7 | c-Met | 8.13 ± 0.4 | [3] | |
| HCT-116 | c-Met | 9.36 ± 0.45 | [3] |
Table 2: c-Met Kinase Inhibitory Activity of Selected Pyrazolopyridine Compounds.
| Compound | Target Kinase | IC50 (nM) | Reference |
| 5a | c-Met | 4.27 ± 0.31 | [3] |
| 5b | c-Met | 7.95 ± 0.17 | [3] |
| Cabozantinib (Reference) | c-Met | 5.38 ± 0.35 | [3] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11][12]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Pyrazolopyridine-based inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the pyrazolopyridine inhibitor in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for drug action and cell growth (typically 48-72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[9] Incubate the plate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Mix thoroughly.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.[9]
Protocol 2: Western Blot for Phosphorylated Proteins
This protocol details the detection of phosphorylated proteins by Western blot to assess the inhibition of kinase signaling pathways.[13][14]
Materials:
-
Cell lysis buffer with phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% w/v BSA in TBST)
-
Primary antibody (phospho-specific)
-
Secondary antibody (HRP-conjugated)
-
ECL substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with the inhibitor, then lyse the cells on ice. Add phosphatase inhibitors to the lysis buffer.[13]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Denature the protein samples and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% w/v BSA in TBST to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins.[13]
-
Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody, diluted in TBST, overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein.[15]
Protocol 3: Rhodamine 123 Efflux Assay
This protocol is for measuring the function of efflux pumps like P-glycoprotein using the fluorescent substrate Rhodamine 123 and flow cytometry.[16][17][18]
Materials:
-
Cells (sensitive and resistant lines)
-
Rhodamine 123
-
Pyrazolopyridine inhibitor
-
Positive control inhibitor (e.g., Verapamil)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and resuspend cells at a density of 1 x 10^6 cells/mL in culture medium.
-
Inhibitor Pre-incubation: Pre-treat the cells with your pyrazolopyridine inhibitor or a positive control (e.g., Verapamil) for 2 hours.[17]
-
Rhodamine 123 Staining: Add Rhodamine 123 to the cell suspension and incubate.
-
Washing: Pellet the cells by centrifugation and wash with ice-cold, dye-free buffer to remove extracellular Rhodamine 123.[16]
-
Efflux: Resuspend the cells in pre-warmed, dye-free buffer and incubate at 37°C for a defined period (e.g., 15-30 minutes) to allow for dye efflux.[16]
-
Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.[17]
-
Data Analysis: Compare the fluorescence intensity of inhibitor-treated cells to untreated cells. A higher fluorescence intensity in the treated cells indicates inhibition of the efflux pump.
Visualizations
Caption: A typical experimental workflow for the evaluation of pyrazolopyridine-based inhibitors.
Caption: Key mechanisms leading to resistance against pyrazolopyridine-based kinase inhibitors.
Caption: A logical workflow for troubleshooting poor in-cell activity of pyrazolopyridine inhibitors.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 14. 10 Tips For Western Blot Detection Of Phosphorylation Events [bioprocessonline.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. 4.8. Rhodamine 123 Efflux Assay [bio-protocol.org]
- 18. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Pyrazolopyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address common challenges encountered during the synthesis of pyrazolopyridines.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Question: I am experiencing very low to no yield of my desired pyrazolopyridine product in a three-component synthesis. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in the multi-component synthesis of pyrazolopyridines are a common issue.[1] Several factors can contribute to this problem. Here is a systematic approach to troubleshooting:
-
Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical as impurities can interfere with the reaction.[1]
-
Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify the reactants before use.[1]
-
-
Catalyst Selection and Loading: The choice of catalyst and its concentration can significantly influence the reaction's success.[1]
-
Recommendation: Screen different catalysts and optimize the catalyst loading. Both acidic and basic catalysts are commonly used to enhance electrophilicity or assist in deprotonation.[2]
-
-
Solvent Effects: The solvent is crucial for reactant solubility and reaction kinetics.[1]
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or product degradation.[1]
Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a known challenge in pyrazolopyridine synthesis, particularly with unsymmetrical starting materials.[2] The regioselectivity is influenced by the relative electrophilicity of the carbonyl groups in 1,3-dicarbonyl compounds.[2]
-
Reaction Conditions: The choice of catalyst and solvent can influence regioselectivity. It is advisable to consult the literature for specific examples similar to your target molecule.
-
Separation of Regioisomers: If optimizing reaction conditions does not provide the desired regioselectivity, separation of the isomers is necessary.
-
Recommendation: Flash column chromatography is the most common method for separating regioisomers. A gradient of hexane and ethyl acetate is a good starting point for the eluent system.[1]
-
Question: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
Answer:
Side product formation can significantly lower the yield of the desired pyrazolopyridine. Common side reactions include incomplete cyclization and the formation of stable intermediates.[4]
-
Incomplete Cyclization: The reaction may stall at an intermediate stage without forming the final bicyclic product.
-
Recommendation: Adjusting the reaction temperature or adding a dehydrating agent may promote the final cyclization step.[4]
-
-
Oxidation of Intermediates: In some cases, intermediates may be susceptible to oxidation, leading to undesired byproducts.
-
Recommendation: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
Frequently Asked Questions (FAQs)
What are the main synthetic strategies for preparing 1H-Pyrazolo[3,4-b]pyridines?
There are two primary retrosynthetic strategies for the synthesis of 1H-pyrazolo[3,4-b]pyridines:
-
Pyridine ring formation onto a pre-existing pyrazole ring: This is the most common approach and often utilizes a 3-aminopyrazole derivative as a key starting material, which acts as a dinucleophile.[2]
-
Pyrazole ring formation onto a pre-existing pyridine ring: This strategy is also employed, starting with a functionalized pyridine derivative.[2]
What are the advantages of using multicomponent reactions (MCRs) for pyrazolopyridine synthesis?
MCRs are a practical and efficient approach for synthesizing pyrazolopyridines.[3] Key advantages include:
-
Atom Economy: MCRs are designed to incorporate most or all of the atoms from the starting materials into the final product.[3]
-
Experimental Simplicity: These are often one-pot reactions, simplifying the experimental setup and workup procedures.[3]
-
Efficiency: Multiple bonds are formed in a single operation, reducing the number of synthetic steps and saving time.[3]
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of pyrazolopyridine synthesis, based on data from cited literature.
Table 1: Optimization of Multicomponent Reaction Conditions for Pyrazolopyridine Derivatives [3]
| Entry | Catalyst (g) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | None | 80 | 120 | 20 |
| 2 | None | None | Room Temp | 120 | Trace |
| 3 | 0.01 | H₂O | Room Temp | 40 | 85 |
| 4 | 0.01 | CH₂Cl₂ | Room Temp | 40 | 70 |
| 5 | 0.01 | EtOH | Room Temp | 30 | 97 |
| 6 | 0.01 | CH₃CN | Room Temp | 40 | 80 |
| 7 | 0.015 | EtOH | Room Temp | 25 | 97 |
| 8 | 0.02 | EtOH | Room Temp | 20 | 97 |
| 9 | 0.025 | EtOH | Room Temp | 20 | 97 |
| 10 | 0.02 | EtOH | 60 | 20 | 97 |
| 11 | 0.02 | EtOH | Reflux | 20 | 97 |
Reaction of ethyl acetoacetate (2.0 mmol), hydrazine hydrate (2.0 mmol), 3-nitrobenzaldehyde (1.0 mmol), and ammonium acetate (1.0 mmol). Catalyst: Alginate-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe₃O₄)
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones [1]
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture.
-
Add ZrCl₄ (0.15 mmol) to the mixture.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, perform an appropriate work-up and purify the product, typically by column chromatography.
Protocol 2: Reductive Amination for the Synthesis of 5,7-disubstituted-Pyrazolo[3,4-c]pyridines [5]
-
Add the appropriate aldehyde or ketone (1.4 mmol) to a solution of the amine (e.g., 5-(aminomethyl)-N-phenyl-1H-pyrazolo[3,4-c]pyridin-7-amine) (1 mmol) in absolute ethanol (10 mL).
-
Reflux the mixture under an argon atmosphere for 2 hours to form the intermediate imine.
-
Cool the reaction to 0 °C.
-
Add sodium borohydride (4 mmol) and stir the reaction at this temperature for 20 minutes.
-
Add an aqueous solution of NaOH (5% w/v, 3 drops).
-
Purify the crude product by flash chromatography to obtain the pure target derivative.
Visualizations
Caption: Workflow for pyrazolopyridine synthesis from α,β-unsaturated ketones.
Caption: General reaction mechanism for pyridine ring formation on a pyrazole core.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrazolopyridine Synthesis
Welcome to the technical support center for pyrazolopyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific issues you might encounter during the synthesis of pyrazolopyridines, helping you optimize your reaction conditions for better yield and purity.
Issue 1: Low or No Product Yield in Three-Component Synthesis of Pyrazolo[3,4-b]pyridines
Question: I am performing a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative, but I am getting a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in three-component reactions for pyrazolo[3,4-b]pyridine synthesis are a common issue and can stem from several factors. Here is a step-by-step guide to troubleshoot the problem:
-
Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical. Impurities can significantly interfere with the reaction.
-
Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify the reactants before use.[1]
-
-
Catalyst Selection and Loading: The choice and amount of catalyst can dramatically impact the reaction outcome.[1] Both acidic and basic catalysts, as well as Lewis acids like ZrCl₄ and CuCl₂, have been successfully employed.[2][3]
-
Recommendation: Screen different catalysts and optimize the catalyst loading. Refer to the literature for catalysts used in similar syntheses.
-
-
Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction kinetics.[1] Solvents like ethanol, DMF, and acetic acid are commonly used.[2][3]
-
Recommendation: Experiment with different solvents or solvent mixtures to find the optimal conditions for your specific substrates.
-
-
Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions or degradation of the product.[1] Some reactions proceed at room temperature, while others require heating.[1][2]
Issue 2: Formation of Regioisomers in Pyrazolo[3,4-b]pyridine Synthesis
Question: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a known challenge in the synthesis of pyrazolo[3,4-b]pyridines, particularly when using unsymmetrical starting materials like non-symmetrical 1,3-dicarbonyl compounds.[6] The regioselectivity is influenced by the relative electrophilicity of the two carbonyl groups.[6]
-
Controlling Reaction Conditions: In some instances, the choice of catalyst and solvent can influence regioselectivity.[1] It is advisable to consult literature for specific examples similar to your target molecule.[1]
-
In Situ Generation of Intermediates: One strategy to overcome regioselectivity problems is the in situ generation of the 1,3-CCC-biselectrophile from an aldehyde and a carbonyl compound with an α-hydrogen. This three-component approach often leads to high yields with no reported regioselectivity issues.[6]
-
Separation of Regioisomers:
-
Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. The choice of eluent is critical. A gradient of hexane and ethyl acetate is a good starting point for many organic compounds.[1]
-
Issue 3: Difficulty in Purifying the Pyrazolopyridine Product
Question: I am struggling with the purification of my pyrazolopyridine product. What are the best practices for purification?
Answer:
Purification of pyrazolopyridines can be challenging due to their polarity and the potential for co-eluting byproducts.[1]
-
Work-up Procedure: A proper work-up is crucial to remove catalysts and inorganic salts before chromatographic purification.[1]
-
Column Chromatography:
-
Recrystallization: If a solid product is obtained, recrystallization can be an effective method for purification. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies on pyrazolopyridine synthesis, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: Optimization of a Four-Component Synthesis of Pyrazolopyridine Derivatives [7]
| Entry | Catalyst (g) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | None | 25 | 120 | Trace |
| 2 | None | None | 80 | 120 | 10 |
| 3 | 0.02 | None | 25 | 60 | 60 |
| 4 | 0.02 | H₂O | 25 | 30 | 85 |
| 5 | 0.02 | EtOH | 25 | 20 | 97 |
| 6 | 0.02 | CH₂Cl₂ | 25 | 40 | 70 |
| 7 | 0.01 | EtOH | 25 | 30 | 80 |
| 8 | 0.015 | EtOH | 25 | 25 | 92 |
| 9 | 0.025 | EtOH | 25 | 20 | 97 |
| 10 | 0.02 | EtOH | 50 | 20 | 97 |
| 11 | 0.02 | EtOH | 0 | 30 | 90 |
Reaction Conditions: Ethyl acetoacetate (2.0 mmol), hydrazine hydrate (2.0 mmol), 3-nitrobenzaldehyde (1.0 mmol), and ammonium acetate (1.0 mmol). Catalyst: Alginic acid-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe₃O₄).
Table 2: Catalyst Optimization for the Synthesis of a Pyrazolo[3,4-b]pyridine Derivative [8]
| Entry | Catalyst | Amount (equiv) | Solvent | Time (h) | Yield (%) |
| 1 | Cu(OAc)₂ | 0.5 | CHCl₃ | 48 | 20 |
| 2 | Cu(OTf)₂ | 0.5 | CHCl₃ | 48 | 65 |
| 3 | Cu(BF₄)₂·xH₂O | 0.5 | CHCl₃ | 48 | 45 |
| 4 | CuCl₂ | 0.5 | CHCl₃ | 48 | 72 |
| 5 | Cu(acac)₂ | 0.1 | CHCl₃ | 48 | 94 |
| 6 | Cu(acac)₂ | 0.5 | CHCl₃ | 48 | 94 |
| 7 | CuI | 0.5 | CHCl₃ | 48 | 35 |
| 8 | CuSO₄·5H₂O | 0.5 | CHCl₃ | 48 | 50 |
| 9 | CuBr₂ | 0.5 | CHCl₃ | 48 | 62 |
| 10 | Cu(OAc)₂ | 0.1 | CHCl₃ | 48 | 20 |
Reaction Conditions: Reaction performed at room temperature under reflux.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the troubleshooting guides.
General Procedure for the ZrCl₄-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridines[2]
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) is added at 25 °C. The reaction mixture is degassed, and ZrCl₄ (0.15 mmol) is added. The reaction mixture is then vigorously stirred at 95 °C for 16 h. After completion of the reaction, the mixture is concentrated in vacuo, and CHCl₃ and water are added. The two phases are separated, and the aqueous phase is washed twice with CHCl₃. The combined organic layers are dried and concentrated, and the residue is purified by chromatography.
General Procedure for the Three-Component Synthesis of Pyrazolo[4,3-b]pyridines[9]
The corresponding chloronitropyridine (20 mmol) and ethyl acetoacetate (25 mmol) are dissolved in 35 mL of DMF. Anhydrous K₂CO₃ (40 mmol) is added, and the reaction mixture is stirred at 60 °C for 2–6 h (monitored by TLC). The mixture is then poured into 150 mL of water and acidified with concentrated HCl to a pH of 3. The product is extracted with CHCl₃, and the combined organic phase is dried over anhydrous Na₂SO₄, evaporated, and purified via column chromatography (SiO₂/CHCl₃).
Visualizations
The following diagrams illustrate key workflows and logical relationships to aid in understanding and troubleshooting pyrazolopyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Pyrazolopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized pyrazolopyridine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to low or unexpected biological activity in your experiments.
Frequently Asked Questions (FAQs)
Q1: My newly synthesized pyrazolopyridine compound shows low to no activity in my primary biological assay. What are the potential reasons?
There are several potential reasons for the low bioactivity of a newly synthesized pyrazolopyridine compound. A systematic approach to troubleshooting is crucial to identify the root cause. Potential reasons can be categorized as issues related to the compound itself, its physicochemical properties, or the experimental assay conditions.[1]
Potential reasons include:
-
Compound Identity and Purity: The synthesized compound may not have the intended structure, or it could be contaminated with impurities that interfere with the assay or are inactive.[1][2]
-
Poor Solubility: Pyrazolopyridines can have poor aqueous solubility, depending on their substituents. If the compound is not fully dissolved in the assay buffer, its effective concentration will be much lower than intended.[2][3]
-
Compound Instability: The compound may be unstable under the assay conditions (e.g., pH, temperature) or in the presence of biological matrices.[1]
-
Incorrect Stereochemistry: The stereochemistry of substituents can significantly impact biological activity. The synthesized compound may be a racemic mixture, with only one active enantiomer.[1]
-
Assay-related Issues: The problem might lie with the assay itself, such as incorrect setup, reagent issues, or the assay not being suitable for this class of compounds.[1]
Below is a logical workflow to troubleshoot this issue:
Q2: How do I confirm the identity and purity of my synthesized pyrazolopyridine?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of your compound. A purity level of >95% is generally recommended for biological assays.
Q3: My compound's purity and identity are confirmed, but the bioactivity is still low. Could solubility be the issue?
Yes, poor solubility is a common reason for low bioactivity in aqueous assay buffers.[2][3] If a compound precipitates out of solution, its effective concentration is significantly reduced.
Troubleshooting Steps:
-
Visual Inspection: Visually inspect your compound in the assay buffer for any signs of precipitation or cloudiness.
-
Kinetic Solubility Assays: Techniques like nephelometry can determine the concentration at which your compound begins to precipitate in a given buffer.[6][7]
-
Optimize Solvent Concentration: Ensure the final concentration of your stock solvent (e.g., DMSO) is low enough to not affect the assay but high enough to maintain solubility.
-
Include Excipients: In some cases, the use of solubility-enhancing excipients may be necessary, but their compatibility with the assay must be verified.
Q4: I suspect my pyrazolopyridine is interfering with the assay itself. How can I check for this?
Compound interference can lead to false positive or false negative results.[8][9] Common types of interference include:
-
Fluorescence Interference: If your compound is fluorescent, it can interfere with fluorescence-based assays.[10]
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes.[11]
-
Reactivity: Some compounds may react with assay reagents.
Troubleshooting Steps:
-
Run a "No Enzyme" Control: This will help determine if your compound interacts with the detection reagents.[12]
-
Vary Enzyme Concentration: The IC₅₀ of a true inhibitor should not be dependent on the enzyme concentration.[8]
-
Include a Detergent: Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can help to disrupt aggregates.[12]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazolopyridines is highly dependent on the substituents at various positions of the heterocyclic core. If your compound shows low activity, consider the following SAR data from published studies.
Pyrazolopyridines as Kinase Inhibitors
Many pyrazolopyridine derivatives have been developed as kinase inhibitors.[13][14][15] The following diagram illustrates a generalized signaling pathway often targeted by these compounds.
SAR Summary for Kinase Inhibitors:
| Position | Favorable Substituents for Bioactivity | Rationale/Observations |
| N1 | Small alkyl groups (e.g., methyl, ethyl) | Often important for proper orientation in the ATP-binding pocket. |
| C3 | Aryl or heteroaryl groups | Can form key hydrogen bonds and π-π stacking interactions with kinase residues.[14] |
| C4 | Amino or substituted amino groups | Can interact with the hinge region of the kinase. |
| C6 | Varies depending on the target kinase | Can be modified to improve selectivity and physicochemical properties. |
Pyrazolopyridines as Antiviral Agents
Pyrazolopyridines have also shown potent antiviral activity, particularly against enteroviruses.[16][17]
SAR Summary for Antiviral Pyrazolopyridines:
| Position | Favorable Substituents for Bioactivity | Rationale/Observations |
| N1 | Isopropyl group | Appears to be crucial for potent antiviral activity against some enteroviruses. |
| C4 | N-aryl groups | Offers potential for improving antiviral activity.[16] |
| C6 | Thiophenyl-2-yl unit | Associated with high selectivity indices.[16] |
| C7 | Non-polar amines | Preferred for optimal anti-herpes virus activity.[18] |
Quantitative Data Summary
The following tables provide representative data on the bioactivity of various pyrazolopyridine derivatives.
Table 1: Bioactivity of Pyrazolopyridine Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Cell Line |
| Compound 4 | CDK2/cyclin A2 | 240 | - |
| Compound 15y | TBK1 | 0.2 | - |
| Compound 5a | c-Met | 4.27 | HepG-2 |
| Compound 5b | c-Met | 7.95 | HepG-2 |
| Roscovitine | CDK2/cyclin A2 | 390 | - |
Data sourced from multiple studies for illustrative purposes.[13][14][15]
Table 2: Bioactivity of Pyrazolopyridine Antiviral Agents
| Compound ID | Virus Target | EC₅₀ (µM) | Reference Cell Line |
| ARA-04 | HSV-1 | 1.00 | Vero |
| ARA-05 | HSV-1 | 1.00 | Vero |
| AM-57 | HSV-1 | 0.70 | Vero |
| JX040 | EV-D68 | 0.2 | RD |
Data sourced from multiple studies for illustrative purposes.[16][17]
Key Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is adapted for a 384-well plate format and measures ADP production as an indicator of kinase activity.[19][20]
Materials:
-
Pyrazolopyridine test compound
-
Recombinant kinase and its specific substrate
-
ADP-Glo™ Kinase Assay Kit
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilution and 2.5 µL of the enzyme solution.
-
Pre-incubation: Incubate for 10-30 minutes at room temperature.
-
Initiate Reaction: Add 5 µL of a mixture of ATP and the substrate to start the reaction. The final ATP concentration should be close to the Kₘ for the kinase.
-
Incubation: Incubate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and Detection Reagent according to the manufacturer's protocol.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 2: Antiviral Cytopathic Effect (CPE) Reduction Assay
This assay evaluates the ability of a compound to protect cells from virus-induced cell death.[21]
Materials:
-
Pyrazolopyridine test compound
-
Host cell line (e.g., Vero, RD)
-
Virus stock
-
Cell culture medium
-
Neutral red or crystal violet stain
Procedure:
-
Cell Plating: Seed host cells in a 96-well plate and allow them to form a monolayer.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.
-
Virus Inoculation: Infect the cells with the virus at a multiplicity of infection (MOI) that causes >80% CPE in the virus control wells within the desired timeframe.
-
Incubation: Incubate the plate until significant CPE is observed in the virus control wells.
-
Cell Viability Assessment: Quantify the number of viable cells by staining with neutral red or crystal violet, followed by spectrophotometric analysis.
-
Data Analysis: Calculate the concentration of the compound that protects 50% of the cells from CPE (EC₅₀).
Protocol 3: MTT Cell Viability Assay
This assay is used to assess the cytotoxicity of the compound.[22][23]
Materials:
-
Pyrazolopyridine test compound
-
Cell line of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include untreated controls.
-
Incubation: Incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ (50% cytotoxic concentration).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 15. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of potent and broad-spectrum pyrazolopyridine-containing antivirals against enterovirus D68, A71, and coxsackievirus B3 by targeting the viral 2C protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Pyrazolopyridine antiherpetics: SAR of C2' and C7 amine substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 22. MTT (Assay protocol [protocols.io]
- 23. broadpharm.com [broadpharm.com]
Technical Support Center: Pyrazolo[3,4-b]pyridines NMR Spectral Interpretation
Welcome to the technical support center for the NMR analysis of pyrazolo[3,4-b]pyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra for this important class of N-heterocyclic compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your NMR experiments in a question-and-answer format.
Question: My ¹H NMR spectrum is overly complex and doesn't match the expected simplicity of my purified compound. What could be the cause?
Answer: This complexity might arise from the presence of rotational isomers (rotamers), especially if you have bulky substituents on the pyrazole or pyridine rings.
-
Troubleshooting Step: Try acquiring the spectrum at an elevated temperature (e.g., 50-80 °C). Increased thermal energy can accelerate the rotation around single bonds, leading to the coalescence of signals and a simpler, time-averaged spectrum.[1]
Question: The proton signals in the aromatic region of my spectrum are overlapping, making it impossible to determine coupling constants and multiplicities. How can I resolve these signals?
Answer: Signal overlap is a common issue due to the similar electronic environments of the protons on the pyridine ring.
-
Troubleshooting Step 1: Change the deuterated solvent. The anisotropic effects of solvents like benzene-d₆ or pyridine-d₅ can induce different chemical shifts compared to common solvents like CDCl₃ or DMSO-d₆, often resolving the overlapped signals.[1]
-
Troubleshooting Step 2: Utilize 2D NMR techniques. A 2D COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons, helping to trace the spin systems even if the 1D signals are crowded. For even greater resolution, a TOCSY (Total Correlation Spectroscopy) experiment can reveal entire spin systems from a single cross-peak.
Question: I have very broad peaks in my spectrum, which obscures coupling information. What is the likely cause and solution?
Answer: Peak broadening can result from several factors related to the sample or the instrument.
-
Possible Causes & Solutions:
-
Poor Shimming: The magnetic field is not homogeneous. Re-shim the instrument before acquiring the spectrum.[1][2]
-
Low Solubility/Aggregation: Your compound may not be fully dissolved or could be aggregating at the current concentration. Try diluting the sample or using a different solvent in which the compound is more soluble.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean. If suspected, passing the sample through a small plug of silica or celite can sometimes help.
-
Chemical Exchange: Protons on the pyrazole nitrogen (N-H) can undergo chemical exchange with trace water or other exchangeable protons, leading to broadening.[3] Ensure your solvent is dry.
-
Question: How can I definitively identify an N-H or O-H proton signal in my spectrum?
Answer: Exchangeable protons like those on nitrogen or oxygen have a characteristic behavior that can be used for their identification.
-
Experimental Protocol (D₂O Shake):
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add one to two drops of deuterium oxide (D₂O) to your NMR tube.
-
Shake the tube vigorously for about a minute to facilitate proton-deuterium exchange.[1]
-
Re-acquire the ¹H NMR spectrum. The peak corresponding to the N-H or O-H proton will either disappear or significantly decrease in intensity.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the pyrazolo[3,4-b]pyridine core?
A1: Chemical shifts are highly dependent on the substituents and the solvent used. However, some general ranges can be expected for unsubstituted or simply substituted derivatives.
¹H NMR Chemical Shift Ranges
| Proton Position | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| H3 (pyrazole ring) | 8.0 - 8.6 | Often appears as a singlet if C4 is substituted.[4] |
| H4 (pyridine ring) | 7.1 - 8.6 | Part of a three-proton system (H4, H5, H6).[4] |
| H5 (pyridine ring) | 7.1 - 7.8 | Typically the most upfield of the pyridine protons. |
| H6 (pyridine ring) | 8.3 - 8.8 | Often the most downfield pyridine proton due to proximity to the pyridine nitrogen. |
| N1-H (pyrazole ring) | 10.0 - 14.0 | Often broad and its observation depends on solvent and concentration. |
¹³C NMR Chemical Shift Ranges
| Carbon Position | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C3 | 130 - 155 | |
| C3a (bridgehead) | 145 - 155 | |
| C4 | 115 - 135 | |
| C5 | 110 - 125 | |
| C6 | 145 - 155 | Highly influenced by the pyridine nitrogen.[5] |
| C7a (bridgehead) | 140 - 150 | |
Q2: How can I distinguish between N-1 and N-2 substituted regioisomers using NMR?
A2: Distinguishing between N-1 and N-2 isomers can be challenging as their ¹H NMR spectra are often very similar.[6] The most reliable method involves 2D NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC).
-
Methodology: Look for long-range (2-3 bond) correlations from the substituent on the pyrazole nitrogen to the carbons of the pyrazolo[3,4-b]pyridine core.
-
N-1 Isomer: The protons of the N1-substituent should show a correlation to the C7a and C3 carbons.
-
N-2 Isomer: The protons of the N2-substituent should show a correlation to the C3 carbon, but typically not to C7a. This difference in correlation patterns provides a definitive structural assignment.[4]
-
Q3: What are the expected proton-proton coupling constants (J-values) for the pyridine ring?
A3: The coupling constants are characteristic of the pyridine ring system.
Typical ³JHH Coupling Constants
| Coupling | Value (Hz) |
|---|---|
| JH4-H5 | 4.0 - 5.0 |
| JH5-H6 | 7.5 - 8.5 |
A key diagnostic feature is that JH5,H6 is generally larger than JH4,H5.[7]
Experimental Protocols & Visualizations
Protocol: Structure Elucidation using HMBC
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is critical for determining the carbon skeleton and assigning quaternary carbons. It detects correlations between protons and carbons that are separated by two or three bonds.
Methodology:
-
Sample Preparation: Prepare a moderately concentrated sample (5-15 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The sample should be free of particulate matter.
-
Instrument Setup:
-
Record standard 1D ¹H and ¹³C{¹H} spectra first.
-
Use the chemical shift ranges from the 1D spectra to set the spectral widths (SW) for the F2 (¹H) and F1 (¹³C) dimensions in the HMBC experiment.
-
Set the long-range coupling delay (often labeled d6 or similar) to optimize for a specific coupling constant. A typical value is based on an average long-range JCH of 8 Hz (delay ≈ 1/(2J) ≈ 62.5 ms).
-
-
Data Acquisition: The experiment time can range from 30 minutes to several hours, depending on the sample concentration.
-
Data Processing & Analysis:
-
Process the 2D data using appropriate window functions and Fourier transformation.
-
Analyze the cross-peaks. A cross-peak at (δH, δC) indicates a 2- or 3-bond coupling between the proton at δH and the carbon at δC.
-
Systematically map these correlations to piece together the molecular structure. Pay close attention to correlations to quaternary carbons, which do not appear in DEPT-135 or HSQC spectra.[8]
-
Diagrams and Workflows
Caption: Troubleshooting flowchart for common NMR issues.
Caption: Key HMBC correlations for structure confirmation.
Caption: Standard workflow for NMR structure elucidation.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. testbook.com [testbook.com]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use and preservation of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in your research. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure the long-term stability of the solid compound, it should be stored in a tightly sealed container in a dry environment, protected from light. The recommended storage temperature is 2-8°C.
Q2: I observed a brownish discoloration of my solid compound. What could be the cause?
A2: Discoloration, such as turning brownish, can be an indication of oxidation. Pyrazoline derivatives are known to be susceptible to oxidation, which can be accelerated by exposure to air and light. It is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a light-protecting container.
Q3: What is the best solvent for preparing stock solutions of this compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of pyrazolopyridine derivatives. For cellular assays, ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid cytotoxicity.
Q4: My compound precipitates when I dilute the DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A4: This is a common issue for hydrophobic compounds. To prevent precipitation, you can try the following:
-
Pre-warm the aqueous solution: Warming your buffer or medium to the experimental temperature (e.g., 37°C for cell culture) before adding the compound can improve solubility.
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution.
-
Increase the volume of the final solution: A lower final concentration might stay in solution.
-
Use a solubilizing agent: In some biochemical assays, a small amount of a non-ionic detergent like Tween-20 or Triton X-100 can help maintain solubility. However, you must first validate that the detergent does not interfere with your assay.
Troubleshooting Guides
Issue 1: Inconsistent results in kinase assays.
Inconsistent IC50 values or variable inhibition percentages can be frustrating. Here are some potential causes and solutions related to the inhibitor:
| Observation | Potential Cause | Recommended Solution |
| Decreased inhibitor potency over time | Degradation of the inhibitor in the assay buffer. | Prepare fresh dilutions of the inhibitor from a frozen stock solution for each experiment. Assess the stability of the inhibitor in your specific assay buffer by incubating it for the duration of the assay and analyzing its integrity by HPLC. |
| High variability between replicate wells | Inconsistent inhibitor concentration due to precipitation or adsorption to plasticware. | Visually inspect plates for any signs of precipitation. Consider using low-binding microplates. Ensure thorough mixing after adding the inhibitor. |
| Complete loss of inhibitory activity | Incorrect storage of stock solutions leading to extensive degradation. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C in a desiccated environment. |
Issue 2: Compound precipitation in cell-based assays.
Precipitation in cell culture can lead to inaccurate results and cellular stress.
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness upon addition to media | The final concentration exceeds the compound's solubility in the media. | Determine the maximum soluble concentration of the compound in your specific cell culture medium before starting the experiment. Do not exceed this concentration. |
| Crystals forming in the wells after incubation | The compound is precipitating out of solution over time at 37°C. | Reduce the final concentration of the compound. Ensure the pH of your media is stable, as pH changes can affect the solubility of some compounds. |
| A thin film or precipitate is visible on the cell monolayer | The compound is not fully dissolved or is aggregating in the medium. | After diluting the stock solution, vortex the media gently and allow it to sit at 37°C for a short period before adding it to the cells. Visually inspect the diluted media for any particulates before use. |
Stability Data
While specific quantitative degradation data for this compound is not extensively available in the literature, the following table summarizes the expected stability based on data for structurally related aminopyrazole and pyrazolopyridine compounds. These are intended to be indicative, and it is highly recommended to perform stability studies under your specific experimental conditions.
| Condition | Stressor | Expected Stability | Potential Degradation Products |
| Hydrolytic | pH 2 (Acidic) | Likely to be relatively stable, but prolonged exposure may lead to slow hydrolysis of the amine group. | Hydroxylated pyrazolopyridine, ring-opened products. |
| pH 7 (Neutral) | Generally stable under neutral aqueous conditions for typical experimental durations. | Minimal degradation expected. | |
| pH 9 (Basic) | May exhibit increased degradation compared to neutral pH due to base-catalyzed hydrolysis.[1] | Hydroxylated pyrazolopyridine, ring-opened products. | |
| Oxidative | 3% H₂O₂ | Susceptible to oxidation, potentially leading to N-oxides or other oxidized species. | N-oxides, hydroxylated derivatives. |
| Photolytic | UV Light (e.g., 254 nm) | Pyridine and pyrazole rings can be susceptible to photodegradation. Significant degradation can be expected with direct and prolonged exposure. | Complex mixture of photo-rearranged and fragmented products. |
| Thermal | 60°C in solution | Accelerated degradation is likely. The rate will depend on the solvent and presence of other reactive species. | Products of oxidation and hydrolysis. |
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Solvent Selection: Use anhydrous DMSO for preparing high-concentration stock solutions (e.g., 10-50 mM).
-
Dissolution: To ensure complete dissolution, warm the vial briefly to room temperature and vortex thoroughly. If necessary, use a sonicator for a short period.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in tightly sealed, light-protecting vials.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Before use, thaw the aliquot at room temperature and vortex gently.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol provides a framework for a forced degradation study to understand the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
-
Thermal Degradation: Heat 1 mL of the stock solution at 80°C in a sealed vial for 24 hours.
-
Analysis: Analyze all samples and a non-degraded control by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of water and acetonitrile with 0.1% formic acid). The appearance of new peaks and a decrease in the area of the parent peak will indicate degradation.
Signaling Pathway and Experimental Workflow
MNK1 Signaling Pathway Inhibition
This compound and its derivatives are known to act as kinase inhibitors. One relevant pathway is the MNK1 signaling pathway, which is downstream of the RAS-RAF-MEK-ERK pathway and plays a role in protein synthesis and cell proliferation.[2][3][4]
Experimental Workflow for Kinase Assay
The following workflow outlines a typical biochemical kinase assay to determine the inhibitory activity of this compound.
Troubleshooting Logic for Compound Instability
This diagram illustrates a logical approach to troubleshooting issues that may arise from the instability of this compound during experiments.
References
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[3,4-b]pyridine Derivatives in Drug Discovery
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[3,4-b]pyridine derivatives, focusing on their performance as inhibitors of various key drug targets. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows.
The diverse biological landscape of pyrazolo[3,4-b]pyridine derivatives includes potent anticancer, anti-inflammatory, and antidiabetic activities.[1][3] These compounds have been extensively explored as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[4][5]
Comparative Analysis of Biological Activities
The biological efficacy of pyrazolo[3,4-b]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. This section summarizes the SAR for different biological targets.
Pyrazolo[3,4-b]pyridines have emerged as potent inhibitors of a wide range of protein kinases. The core structure often mimics the adenine region of ATP, enabling competitive inhibition at the ATP-binding site.[5]
Tropomyosin Receptor Kinase (TRK) Inhibitors: A series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated as TRK inhibitors. Compound C03 showed significant activity against TRKA kinase with an IC50 value of 56 nM.[6][7] Further studies revealed that compounds C03 , C09 , and C10 are pan-TRK inhibitors with IC50 values of 56 nM, 57 nM, and 26 nM against TRKA, respectively.[6] The antiproliferative activity of C03 was demonstrated in the Km-12 cell line with an IC50 of 0.304 μM.[7]
TANK-Binding Kinase 1 (TBK1) Inhibitors: In a study focused on TBK1 inhibitors, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed. Through several rounds of optimization, compound 15y emerged as a highly potent TBK1 inhibitor with an impressive IC50 value of 0.2 nM.[8] This compound also demonstrated good selectivity and effectively inhibited the downstream IFN signaling pathway in stimulated THP-1 and RAW264.7 cells.[8]
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives were designed as potent and selective FGFR kinase inhibitors. Compound 7n from this series exhibited excellent in vitro potency and favorable pharmacokinetic properties, leading to significant antitumor activity in an H1581 xenograft model.[9] The N(1)-H of the pyrazolopyridine moiety was found to be crucial for activity, as N-methylation resulted in a complete loss of enzymatic potency.[9]
Anaplastic Lymphoma Kinase (ALK) Inhibitors: To overcome resistance to existing drugs like crizotinib, pyrazolo[3,4-b]pyridines were investigated as ALK inhibitors, particularly against the L1196M mutation. Compound 10g displayed exceptional enzymatic activity with an IC50 of less than 0.5 nM against both wild-type ALK and the ALK-L1196M mutant.[10] This compound also showed potent inhibition of ROS1 kinase.[10]
Other Kinase Targets: The versatility of the pyrazolo[3,4-b]pyridine scaffold extends to other kinases including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and Syk.[4][11] For instance, 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile was identified as a potential lead compound for Alzheimer's disease treatment due to its inhibitory activity against CDK5 (IC50 = 0.41 μM) and GSK-3 (IC50 = 1.5 μM).[12]
Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent anti-leukemic agents and Topoisomerase IIα (TOPIIα) inhibitors.[2] Compound 8c from a synthesized series demonstrated potent and broad-spectrum antiproliferative activity across the NCI-60 cancer cell line panel, with a GI50 MG-MID value of 1.33 μM.[2] Mechanistic studies revealed that this compound induces DNA damage, S-phase cell cycle arrest, and apoptosis, with significant inhibition of the DNA relaxation activity of TOPIIα.[2]
In the context of antidiabetic agents, pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their α-amylase inhibitory activity. Hydrazide derivative 3c (IC50 = 9.6 ± 0.5 μM) and hydrazone derivative 4c (IC50 = 13.9 ± 0.7 μM) showed significant activity compared to the reference drug acarbose (IC50 = 200.1 ± 10.0 μM).[3]
Quantitative Data Summary
The following tables summarize the quantitative data for representative pyrazolo[3,4-b]pyridine derivatives against various biological targets.
Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against Protein Kinases
| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| C03 | TRKA | 56 | Km-12 | 0.304 | [6][7] |
| C09 | TRKA | 57 | - | - | [6] |
| C10 | TRKA | 26 | - | - | [6] |
| 15y | TBK1 | 0.2 | A172, U87MG, A375, A2058, Panc0504 | Micromolar range | [8] |
| 7n | FGFR1 | - | H1581 | - | [9] |
| 10g | ALK-wt | <0.5 | - | - | [10] |
| 10g | ALK-L1196M | <0.5 | - | - | [10] |
| 4 | CDK5 | 410 | - | - | [12] |
| 4 | GSK-3 | 1500 | - | - | [12] |
Table 2: Cytotoxic and Enzyme Inhibitory Activity of Other Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Biological Target/Activity | GI50 (µM) / IC50 (µM) | Reference |
| 8c | NCI-60 Panel (MG-MID) | 1.33 | [2] |
| 3c | α-Amylase | 9.6 ± 0.5 | [3] |
| 4c | α-Amylase | 13.9 ± 0.7 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of pyrazolo[3,4-b]pyridine derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the IC50 value of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.[13]
Materials:
-
Kinase enzyme (e.g., TRKA, TBK1, FGFR)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Test compounds (pyrazolo[3,4-b]pyridine derivatives)
-
Kinase assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer.
-
Assay Plate Setup: Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[13]
-
Enzyme Addition: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently. Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[13]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[13]
-
Incubation: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[13]
-
Signal Generation: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.[13] This involves a two-step process: first, terminate the kinase reaction and deplete the remaining ATP, and second, convert the generated ADP into ATP, which is then used to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.[13]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[14]
Cell Proliferation Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is used to determine the antiproliferative activity of compounds on cancer cell lines.[8]
Materials:
-
Cancer cell lines (e.g., Km-12, A172, H1581)
-
Cell culture medium and supplements
-
Test compounds
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of approximately 2000 cells per well and allow them to attach overnight.[8]
-
Compound Treatment: Treat the cells with increasing concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours.[8]
-
Cell Fixation: After incubation, gently wash the cells with PBS and fix them by adding 10% TCA and incubating for 1 hour at 4°C.[8]
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with SRB solution for 30 minutes at room temperature.[8]
-
Washing: Remove the unbound dye by washing with 1% acetic acid.[8]
-
Solubilization: Air dry the plates and solubilize the bound stain with 10 mM Tris base solution.
-
Data Acquisition: Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50/IC50 value.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of pyrazolo[3,4-b]pyridine derivatives.
Caption: A generalized signaling pathway for receptor tyrosine kinases inhibited by pyrazolo[3,4-b]pyridine derivatives.
Caption: Workflow for an in vitro kinase inhibition assay to determine the IC50 of pyrazolo[3,4-b]pyridine derivatives.
Caption: Logical relationship in the structure-activity relationship (SAR) studies of pyrazolo[3,4-b]pyridine derivatives.
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Efficacy of Pyrazolo[3,4-b]pyridine Derivatives versus Other CDK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of compounds based on the 1H-pyrazolo[3,4-b]pyridine scaffold with established Cyclin-Dependent Kinase (CDK) inhibitors. Due to the limited publicly available data on the specific compound 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, this comparison focuses on the broader class of pyrazolo[3,4-b]pyridine derivatives that have been evaluated as CDK inhibitors. The performance of these derivatives is contrasted with well-known CDK inhibitors such as Palbociclib, Ribociclib, Abemaciclib, and Dinaciclib, supported by experimental data from peer-reviewed studies.
Executive Summary
Data Presentation: Comparative Efficacy of CDK Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazolo[3,4-b]pyridine derivatives and approved CDK inhibitors against a panel of CDK enzymes. Lower IC50 values indicate greater potency.
| Compound Class | Specific Compound | CDK1 (IC50) | CDK2 (IC50) | CDK4 (IC50) | CDK5 (IC50) | CDK6 (IC50) | CDK9 (IC50) | Citation(s) |
| Pyrazolo[3,4-b]pyridine Derivatives | 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | - | - | - | 0.41 µM | - | - | [1] |
| Compound 9a (4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine) | - | 1.630 µM | - | - | - | 0.262 µM | [2] | |
| Compound 14g (4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine) | - | 0.460 µM | - | - | - | 0.801 µM | [2] | |
| BMS-265246 | 6 nM | 9 nM | - | - | - | - | [3] | |
| Approved CDK Inhibitors | Palbociclib (PD-0332991) | >10,000 nM | >10,000 nM | 11 nM | - | 16 nM | - | [4][5][6][7] |
| Ribociclib (LEE011) | >10,000 nM | - | 10 nM | - | 39 nM | - | [8][9][10][11] | |
| Abemaciclib (LY2835219) | - | - | 2 nM | - | 10 nM | 57 nM | [7][10][12][13] | |
| Dinaciclib (SCH 727965) | 3 nM | 1 nM | - | 1 nM | - | 4 nM | [14][15][16][17][18] |
Note: A hyphen (-) indicates that data was not available in the cited sources.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results. Below are representative protocols for CDK kinase activity and cell proliferation assays.
In Vitro CDK Kinase Activity Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a specific CDK/cyclin complex.
Principle: The assay quantifies the phosphorylation of a substrate by a CDK/cyclin complex. The amount of phosphorylation is measured, often using radioisotope-labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) or non-radioactive methods such as ADP-Glo™ which measures the amount of ADP produced.
Example Protocol (Radioactive):
-
Reaction Setup: Prepare a reaction mixture containing the purified recombinant CDK/cyclin complex, a suitable substrate (e.g., a fragment of the Retinoblastoma protein, Rb), and the test inhibitor at various concentrations in a kinase buffer (e.g., 20 mM Tris-HCl, pH 7.4, 50 mM NaCl, 1 mM DTT, 10 mM MgCl₂).[4]
-
Initiation: Start the kinase reaction by adding ATP mixed with [γ-³²P]ATP.[4]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[19]
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).
-
Detection: Separate the reaction products by SDS-PAGE. The phosphorylated substrate is visualized and quantified by autoradiography.
-
Data Analysis: Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Example Protocol (Non-Radioactive - ADP-Glo™):
-
Kinase Reaction: Similar to the radioactive assay, set up a kinase reaction with the enzyme, substrate, and inhibitor.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, add ADP-Glo™ Reagent to deplete the remaining ATP.[19][20]
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which is then used by luciferase to generate a luminescent signal.[19][20]
-
Measurement: Measure the luminescence using a luminometer. The signal intensity is proportional to the ADP produced and thus the kinase activity.[19][20]
-
Data Analysis: Calculate IC50 values based on the reduction in luminescence in the presence of the inhibitor.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.[21]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours until purple formazan crystals are visible.[21]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Mandatory Visualizations
CDK Signaling Pathway
The diagram below illustrates the central role of CDK4/6 and CDK2 in the G1/S phase transition of the cell cycle. Inhibition of these kinases prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby blocking cell cycle progression.
Caption: Simplified CDK signaling pathway in the G1/S cell cycle transition.
Experimental Workflow for CDK Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a potential CDK inhibitor, from initial in vitro screening to cellular assays.
Caption: A standard experimental workflow for evaluating CDK inhibitor efficacy.
References
- 1. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. CDK 4/6 Inhibitors as Single Agent in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Dinaciclib, cyclin-dependent kinase (CDK) inhibitor (CAS 779353-01-4) | Abcam [abcam.com]
- 16. axonmedchem.com [axonmedchem.com]
- 17. rndsystems.com [rndsystems.com]
- 18. Dinaciclib | SCH 727965 | CDK inhibitor | TargetMol [targetmol.com]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. benchchem.com [benchchem.com]
Validating the Mechanism of Action of Pyrazolo[3,4-b]pyridine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pyrazolo[3,4-b]pyridine compounds with alternative kinase inhibitors, supported by experimental data and detailed protocols to validate their mechanism of action. The pyrazolo[3,4-b]pyridine scaffold is a versatile pharmacophore that has been successfully employed in the development of inhibitors for a range of protein kinases, playing a crucial role in cancer therapy and other diseases. This document serves as a resource for researchers engaged in the discovery and validation of novel kinase inhibitors.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various pyrazolo[3,4-b]pyridine derivatives and their alternatives against key kinase targets. This quantitative data allows for a direct comparison of the potency and selectivity of these compounds.
Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives and Alternatives against Fibroblast Growth Factor Receptors (FGFRs)
| Compound/Alternative | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | VEGFR2 IC50 (nM) |
| Pyrazolo[3,4-b]pyridines | |||||
| Compound 7n[1] | 0.2[2] | 2.5[2] | 1.8[2] | 165[2] | 24[2] |
| Alternatives | |||||
| NVP-BGJ398 (Infigratinib)[3][4] | 0.9[3][5][6][7] | 1.4[3][5][6][7] | 1[3][5][6][7] | 60[3][4] | >40-fold selective vs FGFR[5][6] |
| AZD4547[8][9] | 0.2[2][10] | 2.5[2][10] | 1.8[2][10] | 165[2][10] | 24[2] |
| Selpercatinib (LOXO-292)[11][12] | Inhibits at higher concentrations[13][14] | Inhibits at higher concentrations[13][14] | Inhibits at higher concentrations[13][14] | - | - |
Table 2: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives and Alternatives against Cyclin-Dependent Kinases (CDKs)
| Compound/Alternative | CDK2 IC50 (µM) | CDK9 IC50 (µM) |
| Pyrazolo[3,4-b]pyridines | ||
| Compound 4[15] | 0.24[15] | - |
| Compound 8[15] | 0.65[15] | - |
| Compound 9a[16] | 1.630[16] | 0.262[16] |
| Compound 14[17] | 0.057[17] | - |
| Compound 14g[16] | 0.460[16] | 0.801[16] |
| Alternatives | ||
| Roscovitine[15] | 0.39[15] | - |
| Ribociclib[16] | 0.068[16] | 0.050[16] |
Table 3: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives and Alternatives against Tropomyosin Receptor Kinases (TRKs)
| Compound/Alternative | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) |
| Pyrazolo[3,4-b]pyridines | |||
| Compound C03[18][19] | 56[18][19] | - | - |
| Compound 3[18] | 1.6[18] | 2.9[18] | 2.0[18] |
| Compound 4[18] | 17[18] | 28[18] | 11[18] |
| Compound 5[18] | 12[18] | 22[18] | 15[18] |
| Alternatives | |||
| Larotrectinib[20] | 3.0[18] | 13[18] | 0.2[18] |
| Entrectinib | - | - | - |
| Selpercatinib (LOXO-292)[11][12] | - | - | - |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by pyrazolo[3,4-b]pyridine compounds and their alternatives.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of the mechanism of action of pyrazolo[3,4-b]pyridine compounds.
In Vitro Kinase Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant Kinase (e.g., FGFR1, CDK2, TRKA)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (Pyrazolo[3,4-b]pyridine derivative or alternative)
-
Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and substrate in kinase assay buffer.
-
Pre-incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis
This protocol is for assessing the inhibition of kinase signaling pathways in a cellular context.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of the test compound or DMSO for a specified time.
-
If applicable, stimulate the cells with a growth factor to activate the signaling pathway.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with lysis buffer and collect the lysate.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular environment.
Materials:
-
Cell line expressing the target kinase
-
Test compound
-
PBS (Phosphate-buffered saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
Western blot materials (as described above)
Procedure:
-
Cell Treatment:
-
Treat intact cells with the test compound or DMSO (vehicle control) for a specified time.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of soluble target protein at each temperature by Western blotting.
-
A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.[21]
-
References
- 1. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD4547 - tcsc0971 - Taiclone [taiclone.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. bgj398.net [bgj398.net]
- 7. Infigratinib | FGFR | Apoptosis | TargetMol [targetmol.com]
- 8. AZD4547 | FGFR Inhibitor | Anticancer | TargetMol [targetmol.com]
- 9. apexbt.com [apexbt.com]
- 10. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Selpercatinib | c-RET | TargetMol [targetmol.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. selpercatinib [drugcentral.org]
- 15. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. abmole.com [abmole.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative analysis of pyrazolo[3,4-b]pyridine synthesis methods
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a cornerstone for the development of potent inhibitors for a range of biological targets, particularly protein kinases. Consequently, a variety of synthetic methodologies have been developed to access this valuable core. This guide provides a comparative analysis of the most prominent synthetic routes, offering objective performance comparisons supported by experimental data to aid researchers in selecting the optimal method for their specific needs.
Key Synthesis Methodologies at a Glance
The construction of the pyrazolo[3,4-b]pyridine core is predominantly achieved by building a pyridine ring onto a pre-existing 5-aminopyrazole precursor. The primary methods can be broadly categorized as classical condensations, multicomponent reactions (MCRs), and catalyzed cyclizations, with modern approaches frequently employing microwave irradiation to enhance efficiency.
Performance Comparison of Synthesis Methods
The choice of synthetic route depends critically on desired efficiency, scalability, substrate scope, and available equipment. The following table summarizes quantitative data from various reported methods for the synthesis of substituted pyrazolo[3,4-b]pyridines.
| Method Category | Specific Reaction | Key Reagents | Conditions | Time | Yield (%) | Reference |
| Classical Condensation | Reaction with α,β-Unsaturated Ketone (Conventional Heating) | 5-Amino-1-phenyl-pyrazole, (E)-4-aryl-but-3-en-2-ones, ZrCl₄ (catalyst) | DMF/EtOH, 95 °C | 16 h | 13 - 28 | [1] |
| Solvent-free reaction with Azlactones | 5-Aminopyrazole, 4-Arylidene-2-phenyloxazol-5(4H)-one | Solvent-free, 150 °C | 1.5 - 6 h | 62 - 81 | [2] | |
| Multicomponent Reactions | Conventional Heating | |||||
| Four-component reaction in Deep Eutectic Solvent | Aniline, Aldehyde, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | ChCl:Urea, 85 °C | 100 - 110 min | ~90 | [3] | |
| Four-component reaction in water | Enaminone, Benzaldehyde, Hydrazine-HCl, Ethyl cyanoacetate | H₂O, Reflux | - | 58 | [4] | |
| Microwave-Assisted | ||||||
| Three-component reaction | 5-Amino pyrazole, Aroyl acetonitrile, Aryl/het. aldehyde | Solvent-free, 200 °C, Microwave | 10 min | up to 83 | ||
| Four-component reaction | 1,3-Dimethyl-pyrazol-amine, Ethyl cyanoacetate, Benzaldehyde, NH₄OAc, TEA | H₂O, 40 °C, Microwave (110W) | 20 min | 89 - 94 | [5] | |
| Three-component reaction | 5-Aminopyrazole, Phenylglyoxal, β-Ketoamide | Acetic Acid, 120 °C, Microwave | 20 min | ~76 | ||
| Catalyzed Cyclization | Silver-Catalyzed Cascade Reaction | 5-Aminopyrazole, Alkynyl aldehyde, Ag(CF₃CO₂), TfOH | DMAc, 100 °C | 2 h | 63 - 84 | [6] |
| Acid-Catalyzed Room Temperature Reaction | Pyrano[2,3-c]pyrazole derivative, Aniline, Amorphous Carbon-SO₃H | EtOH, Room Temp. | 30 - 45 min | up to 80 |
Detailed Experimental Protocols
Below are detailed methodologies for key synthetic strategies, providing a practical guide for laboratory implementation.
Method 1: ZrCl₄-Catalyzed Conventional Synthesis
This method represents a classical approach involving the condensation of a 5-aminopyrazole with an α,β-unsaturated ketone under conventional heating.
Protocol for the preparation of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines: [7]
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in dimethylformamide (DMF, 0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in ethanol (EtOH, 0.5 mL) at 25 °C.
-
Degas the reaction mixture.
-
Add zirconium(IV) chloride (ZrCl₄, 35 mg, 0.15 mmol).
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
After completion (monitored by TLC), concentrate the mixture in vacuo.
-
Add chloroform (CHCl₃) and water. Separate the two phases.
-
Wash the aqueous phase twice with CHCl₃.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the final product.
-
Yields: 13-28%[1]
-
Method 2: Microwave-Assisted Multicomponent Synthesis
This protocol exemplifies a modern, highly efficient green chemistry approach, leveraging a one-pot, multicomponent strategy accelerated by microwave irradiation.
Protocol for the preparation of Ethyl 6-amino-1,3-dimethyl-4-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: [5]
-
In a microwave reactor vessel, combine 1,3-dimethyl-pyrazol-amine (1 mmol), ethyl cyanoacetate (1 mmol), substituted benzaldehyde (1 mmol), ammonium acetate (1 mmol), and triethylamine (TEA, 0.5 mmol) in water (4 mL).
-
Seal the vessel and subject the mixture to microwave irradiation at a constant temperature of 40 °C for 20 minutes (Power 110 W, Pressure 250 psi).
-
After the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the resulting solid precipitate by vacuum filtration.
-
The product is typically obtained with high purity without the need for further column chromatography.
Method 3: Silver-Catalyzed Cascade Cyclization
This method showcases a catalyzed approach for constructing the pyridine ring through a cascade reaction involving C≡C bond activation.
Protocol for the synthesis of 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine: [6]
-
In a 25 mL pressure vial, charge 3-methyl-1-phenyl-1H-pyrazol-5-amine (34.6 mg, 0.20 mmol), 3-phenylpropiolaldehyde (26 mg, 0.20 mmol), silver trifluoroacetate (Ag(CF₃CO₂), 4.4 mg, 10 mol%), and trifluoromethanesulfonic acid (TfOH, 9 mg, 30 mol%) in dimethylacetamide (DMAc, 1.5 mL).
-
Seal the vial and stir the reaction mixture at 100 °C for 2 hours under an air atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, add 50 mL of water to the mixture.
-
Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).
-
Combine the organic fractions, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (ethyl acetate/petroleum ether) to obtain the desired product.
-
Yields: 74-84% for various substituted analogs[6]
-
Biological Significance and Signaling Pathways
Pyrazolo[3,4-b]pyridine derivatives are renowned for their potent inhibitory activity against various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. Two key targets are Aurora Kinase A and Cyclin-Dependent Kinase 1 (CDK1), both essential for mitotic progression.
Synthesis Workflow Overview
The general workflow for synthesizing and evaluating these kinase inhibitors follows a logical progression from chemical synthesis to biological validation.
Caption: General workflow from synthesis to biological evaluation of pyrazolo[3,4-b]pyridine kinase inhibitors.
Aurora A Kinase Signaling in Mitosis
Aurora A is a key mitotic kinase that regulates centrosome maturation, separation, and mitotic spindle assembly.[8] Its inhibition by a pyrazolo[3,4-b]pyridine derivative can halt the cell cycle and induce apoptosis in cancer cells.
Caption: Inhibition of the Aurora A kinase pathway by a pyrazolo[3,4-b]pyridine derivative leads to mitotic arrest.
CDK1/Cyclin B Signaling Pathway
The CDK1/Cyclin B complex is the master regulator of the G2/M transition, often referred to as the M-phase Promoting Factor (MPF).[9] Its activity is essential for initiating mitosis. Pyrazolo[3,4-b]pyridines can act as potent ATP-competitive inhibitors of CDK1, preventing the phosphorylation of key substrates required for cell division.[10]
Caption: Inhibition of the CDK1/Cyclin B complex by a pyrazolo[3,4-b]pyridine blocks entry into mitosis.
Conclusion
The synthesis of pyrazolo[3,4-b]pyridines has evolved significantly, with modern methods such as microwave-assisted multicomponent reactions offering dramatic improvements in efficiency, reaction time, and yield over classical approaches. These green chemistry techniques provide rapid access to diverse libraries of these valuable compounds for screening and drug development. The choice of method will ultimately be guided by the specific target molecule, available resources, and desired scale. The potent activity of these scaffolds as kinase inhibitors underscores the continued importance of developing robust and versatile synthetic routes to further explore their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Cyclin B - Wikipedia [en.wikipedia.org]
The Dichotomy of Pyrazolo[3,4-b]pyridines: Bridging the Gap Between Benchtop and Biological Efficacy
A comprehensive analysis of the pyrazolo[3,4-b]pyridine scaffold reveals a compelling, yet often challenging, translation from potent in vitro activity to successful in vivo outcomes. This guide provides a comparative overview of key derivatives, summarizing their performance in both laboratory assays and preclinical animal models, supported by detailed experimental data and methodologies. The aim is to equip researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationships that govern the efficacy of this promising class of therapeutic agents.
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, forming the basis for a multitude of potent inhibitors targeting a range of enzymes and cellular processes.[1][2] These compounds have demonstrated significant promise in preclinical studies for the treatment of cancers, inflammatory disorders, and infectious diseases.[3][4] This guide will delve into specific examples of pyrazolo[3,4-b]pyridine derivatives, presenting their in vitro potency alongside their in vivo performance to highlight the critical factors influencing their therapeutic potential.
Comparative Analysis of In Vitro and In Vivo Activity
The transition of a drug candidate from a potent in vitro inhibitor to an effective in vivo therapeutic is a critical hurdle in drug development. For pyrazolo[3,4-b]pyridine derivatives, this journey is exemplified by their activity as kinase inhibitors and anti-cancer agents.
Kinase Inhibitors: From Enzyme Assays to Animal Models
Pyrazolo[3,4-b]pyridines have been extensively investigated as inhibitors of various kinases, including TANK-binding kinase 1 (TBK1), Cyclin-Dependent Kinases (CDKs), and Fibroblast Growth Factor Receptors (FGFRs).[5][6][7]
One notable example is a series of 1H-pyrazolo[3,4-b]pyridine derivatives developed as potent TBK1 inhibitors.[5] Compound 15y from this series demonstrated exceptional in vitro potency with an IC50 value of 0.2 nM against TBK1.[5] This high enzymatic inhibition translated to effective suppression of downstream signaling pathways in cellular assays.[5]
Another class of pyrazolo[3,4-b]pyridines has been identified as potent and selective FGFR kinase inhibitors.[7] Compound 7n from this series exhibited excellent in vitro potency and favorable pharmacokinetic properties, leading to its evaluation in an in vivo xenograft model.[7] In this model, compound 7n demonstrated significant antitumor activity, showcasing a successful translation from in vitro findings to in vivo efficacy.[7]
Similarly, a series of 3,5-disubstituted pyrazolo[3,4-b]pyridines were synthesized as CDK inhibitors.[6] These compounds showed potent and selective CDK inhibitory activities and effectively inhibited the proliferation of cultured human tumor cells in vitro.[6] Selected compounds from this series were further evaluated in an in vivo tumor xenograft model, indicating their potential as anti-tumor agents.[6]
The table below summarizes the in vitro and in vivo data for these representative kinase inhibitors.
| Compound | Target Kinase | In Vitro Potency (IC50) | Cellular Activity | In Vivo Model | Key In Vivo Findings |
| 15y | TBK1 | 0.2 nM[5] | Inhibition of TBK1-downstream gene expression in THP-1 and RAW264.7 cells.[5] | Not explicitly stated in the provided text. | Not explicitly stated in the provided text. |
| 7n | FGFR1 | Not explicitly stated in the provided text. | Potent inhibition of FGFR kinase activity.[7] | H1581 xenograft model.[7] | Significant antitumor activity.[7] |
| Selected 3,5-disubstituted pyrazolo[3,4-b]pyridines | CDKs | Potent and selective inhibition.[6] | Inhibition of cellular proliferation in cultured human tumor cells.[6] | Tumor xenograft model.[6] | Not explicitly stated in the provided text. |
Anti-Cancer Agents: From Cell Lines to Tumor Models
Beyond kinase inhibition, pyrazolo[3,4-b]pyridines have demonstrated broad anti-proliferative activity against various cancer cell lines.[1][8]
A study on 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines identified compounds with potent in vitro antiproliferative activity in the low micromolar range against several human and murine cancer cell lines, without affecting the proliferation of normal cells.[8] The most potent analogs were then evaluated in vivo and were found to inhibit tumor growth in an orthotopic breast cancer mouse model, importantly without systemic toxicity.[8]
Another series of pyrazolo[3,4-b]pyridine derivatives were evaluated for their ability to inhibit Topoisomerase IIα.[1] Compound 8c from this series exhibited potent and broad-spectrum antiproliferative activity across a panel of 60 cancer cell lines, with a GI50 MG-MID value of 1.33 µM.[1] Mechanistic studies revealed that compound 8c induced DNA damage and S-phase cell cycle arrest, leading to apoptosis.[1]
The following table summarizes the in vitro and in vivo data for these anti-cancer agents.
| Compound/Series | Mechanism of Action | In Vitro Potency (GI50/IC50) | Cellular Effects | In Vivo Model | Key In Vivo Findings |
| 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines | Not specified | 0.75–4.15 µΜ[8] | Antiproliferative activity against cancer cell lines.[8] | Orthotopic breast cancer mouse model.[8] | Inhibition of tumor growth with no systemic toxicity.[8] |
| 8c | Topoisomerase IIα inhibitor | GI50 MG-MID = 1.33 µM[1] | Induction of DNA damage, S-phase arrest, and apoptosis.[1] | Not explicitly stated in the provided text. | Not explicitly stated in the provided text. |
Signaling Pathways and Experimental Workflows
The therapeutic effects of pyrazolo[3,4-b]pyridine drugs are often mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and for interpreting the link between in vitro and in vivo results.
Caption: Inhibition of the TBK1 signaling pathway by pyrazolo[3,4-b]pyridine derivatives.
A typical experimental workflow for evaluating these compounds involves a multi-step process, from initial screening to in vivo testing.
Caption: General experimental workflow for pyrazolo[3,4-b]pyridine drug discovery.
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to the validation of research findings. Below are summarized protocols for key assays used in the evaluation of pyrazolo[3,4-b]pyridine derivatives.
In Vitro Kinase Inhibition Assay (Example: TBK1)
-
Reagents and Materials : Recombinant human TBK1 enzyme, appropriate substrate (e.g., IRF3), ATP, assay buffer, test compounds (pyrazolo[3,4-b]pyridines), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
The test compounds are serially diluted in DMSO and added to the wells of a microplate.
-
TBK1 enzyme and the substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified time (e.g., 1 hour).
-
The detection reagent is added to stop the reaction and measure the amount of ADP produced, which is proportional to the enzyme activity.
-
-
Data Analysis : The luminescence signal is measured, and the IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (Example: MTT Assay)
-
Cell Culture : Human cancer cell lines (e.g., HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the pyrazolo[3,4-b]pyridine compounds for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis : The absorbance is measured at a specific wavelength (e.g., 570 nm), and the percentage of cell viability is calculated relative to untreated control cells. GI50 or IC50 values are then determined.
In Vivo Tumor Xenograft Model
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Procedure :
-
Human tumor cells are subcutaneously or orthotopically implanted into the mice.
-
Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The pyrazolo[3,4-b]pyridine compound is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor size is measured regularly with calipers, and tumor volume is calculated.
-
The body weight of the mice is monitored as an indicator of toxicity.
-
-
Endpoint and Analysis : At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine with other kinases
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount in advancing safe and effective therapeutics. This guide provides a detailed comparison of the kinase selectivity of a potent 1H-pyrazolo[3,4-b]pyridine derivative, offering valuable insights for inhibitor design and development.
Compound 15y has demonstrated exceptional potency against TBK1 with an IC50 value of 0.2 nM.[1][2] To assess its selectivity, the compound was screened against a panel of 31 other kinases at a concentration of 1.0 µM.[1]
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of compound 15y against a diverse panel of kinases. The data highlights the compound's high selectivity for its primary target, TBK1.
| Kinase Target | Percent Inhibition at 1.0 µM | IC50 (nM) |
| TBK1 | >99% | 0.2 |
| IKKε | 92.8% | 28.7 |
| CLK1 | 48.3% | Not Tested |
| DYRK1A | 36.8% | Not Tested |
| HIPK2 | 14.1% | Not Tested |
| Other 26 Kinases | <10% | Not Tested |
Data sourced from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors.[1]
Experimental Protocols
The kinase inhibition assays were crucial in determining the selectivity profile of compound 15y. The following is a detailed description of the methodologies employed.
TBK1 Inhibition Assay (In Vitro)
The in vitro inhibitory activity of the compound against TBK1 was determined using a well-established kinase assay. The IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, was calculated from the dose-response curves. The assay was performed in comparison to known TBK1 inhibitors, BX795 and MRT67307, to ensure the validity of the experimental conditions.[1]
Kinase Selectivity Profiling
To evaluate the cross-reactivity, compound 15y was screened against a panel of 31 kinases at a fixed concentration of 1.0 µM.[1] This type of profiling is a standard industry practice to identify potential off-target interactions early in the drug discovery process. The percentage of inhibition for each kinase was determined, providing a broad overview of the compound's selectivity.
Visualizing the Kinase Selectivity and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Kinase selectivity of Compound 15y.
References
Benchmarking Novel Pyrazolopyridine Derivatives Against Known Standards: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of a novel pyrazolopyridine derivative, specifically a potent c-Met inhibitor, against the established multi-kinase inhibitor, Cabozantinib. The presented data, experimental protocols, and pathway visualizations are intended to serve as a valuable resource for researchers in the field of oncology and drug discovery.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of the novel pyrazolopyridine derivative, designated as Compound 5a (3-Methyl-4-phenyl-6-thioxo-1-tosyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile), and the known standard, Cabozantinib.
Table 1: c-Met Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) |
| Compound 5a | c-Met | 4.27 |
| Cabozantinib | c-Met | 1.3 - 5.38 |
Table 2: Cytotoxicity Against Human Cancer Cell Lines (IC50, µM)
| Compound | HepG-2 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) |
| Compound 5a | 3.42 | > 25 | 9.21 |
| Cabozantinib | ~2.5 (HepG2/adr) | 5.98 | 4.67 |
Table 3: Kinase Selectivity Profile of Cabozantinib
| Kinase | IC50 (nM) |
| VEGFR2 | 0.035 |
| c-Met | 1.3 |
| KIT | 4.6 |
| RET | 5.2 |
| AXL | 7 |
| FLT3 | 11.3 |
| TIE2 | 14.3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of Pyrazolo[3,4-b]pyridine Derivative (Compound 5a)
This protocol is adapted from general one-pot synthesis methods for similar pyrazolo[3,4-b]pyridine derivatives.
Materials:
-
Aryl aldehyde (e.g., Benzaldehyde)
-
Malononitrile
-
5-amino-3-methyl-1-phenylpyrazole
-
Catalyst (e.g., Piperidine or Sodium Dodecanesulfonate)
-
Solvent (e.g., Ethanol or Water)
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 5-amino-3-methyl-1-phenylpyrazole (1 mmol) is prepared.
-
A catalytic amount of piperidine or sodium dodecanesulfonate is added to the mixture.
-
The reaction mixture is dissolved in a suitable solvent, such as ethanol or water.
-
The mixture is then stirred at 90°C for a duration of 10-25 hours.
-
After cooling to room temperature, the resulting crystalline powder is collected by filtration.
-
The collected solid is washed with water and purified by recrystallization from ethanol to yield the pure pyrazolo[3,4-b]pyridine derivative.
c-Met Kinase Inhibition Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the in vitro potency of inhibitors against c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
Biotinylated poly-Glu-Tyr (pGT) substrate
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody (Eu-Ab)
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop/Detection Buffer (Assay Buffer containing EDTA)
-
Test compounds (Compound 5a, Cabozantinib)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2.5 µL of the compound dilutions to the assay plate wells.
-
Add 2.5 µL of c-Met kinase solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a mixture of pGT substrate and ATP. The final ATP concentration should be at its Km value for c-Met.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of Stop/Detection Buffer containing Eu-Ab and SA-APC.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on a TR-FRET-compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (HepG-2, MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds (Compound 5a, Cabozantinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualizations
c-Met Signaling Pathway
The following diagram illustrates the c-Met signaling pathway, a critical regulator of cell proliferation, survival, and motility, which is aberrantly activated in many cancers.
Caption: Simplified c-Met signaling pathway and the point of inhibition by pyrazolopyridine derivatives.
Experimental Workflow for Anticancer Drug Screening
The diagram below outlines a typical workflow for the initial screening and evaluation of potential anticancer compounds.
Caption: General experimental workflow for screening novel pyrazolopyridine derivatives for anticancer activity.
A Head-to-Head Comparison of Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyrimidine for Drug Discovery
An essential guide for researchers, scientists, and drug development professionals, this document provides an objective, data-driven comparison of two prominent heterocyclic scaffolds: pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine. This guide delves into their synthesis, physicochemical properties, and biological activities, with a focus on their roles as kinase inhibitors in oncology.
The pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine core structures are of significant interest in medicinal chemistry due to their structural resemblance to purines, enabling them to interact with a wide range of biological targets. Both scaffolds serve as a foundation for the development of potent inhibitors of various protein kinases, which are critical targets in cancer therapy and other diseases. While both possess broad therapeutic potential, their distinct structural features lead to differences in their biological activity profiles and physicochemical properties. This guide aims to provide a comparative overview to aid researchers in the strategic design of novel therapeutics.
Physicochemical Properties: A Tale of Two Scaffolds
The fundamental difference between the two scaffolds lies in the arrangement of nitrogen atoms in the six-membered ring. Pyrazolo[3,4-b]pyridine contains a pyridine ring fused to the pyrazole, whereas pyrazolo[3,4-d]pyrimidine features a pyrimidine ring. This seemingly minor alteration has a significant impact on the electronic distribution, hydrogen bonding capacity, and overall topology of the molecules, which in turn influences their binding affinity to target proteins and their pharmacokinetic properties.
| Property | Pyrazolo[3,4-b]pyridine | Pyrazolo[3,4-d]pyrimidine |
| Molecular Formula | C₆H₅N₃[1] | C₅H₄N₄[2] |
| Molecular Weight | 119.12 g/mol [1][3] | 120.11 g/mol [2] |
| General Characteristics | A versatile scaffold for kinase inhibitors and other therapeutic agents.[4] | Considered a bioisostere of adenine, making it a privileged scaffold for kinase inhibitors.[5] |
Comparative Biological Activity: Kinase Inhibition Profile
Both pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines have been extensively explored as inhibitors of a variety of protein kinases. The following tables summarize their inhibitory activities against several key cancer-related kinases, with IC50 values extracted from various studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. Both scaffolds have yielded potent CDK2 inhibitors.
| Scaffold | Compound | CDK2 IC50 (µM) | Reference |
| Pyrazolo[3,4-b]pyridine | Compound 14g | 0.460 ± 0.024 | [6][7] |
| Pyrazolo[3,4-b]pyridine | Compound 9a | 1.630 ± 0.009 | [6][7] |
| Pyrazolo[3,4-b]pyridine | Compound 8 | 0.65 | [8] |
| Pyrazolo[3,4-d]pyrimidine | Compound 4a | 0.21 | [4] |
| Pyrazolo[3,4-d]pyrimidine | Compound 15 | 0.061 ± 0.003 | [3][9] |
| Pyrazolo[3,4-d]pyrimidine | Compound 14 | 0.057 ± 0.003 | [1][5] |
| Pyrazolo[3,4-d]pyrimidine | Compound 13 | 0.081 ± 0.004 | [1][5] |
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a transmembrane protein that plays a crucial role in cell growth and proliferation. Its aberrant signaling is a hallmark of many cancers.
| Scaffold | Compound | EGFR IC50 (µM) | Reference |
| Pyrazolo[3,4-b]pyridine | Compound 14a | Significant anticancer activity with lower IC50 values | [10] |
| Pyrazolo[3,4-b]pyridine | Compound 14b | Significant anticancer activity with lower IC50 values | [10] |
| Pyrazolo[3,4-d]pyrimidine | Compound 12b | 0.016 | [11][12] |
| Pyrazolo[3,4-d]pyrimidine | Compound 16 | 0.034 | [13][14] |
| Pyrazolo[3,4-d]pyrimidine | Compound 4 | 0.054 | [13][14] |
| Pyrazolo[3,4-d]pyrimidine | Compound 15 | 0.135 | [13][14] |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
| Scaffold | Compound | VEGFR-2 IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Compound 12b | 0.063 ± 0.003 | [2][15] |
| Pyrazolo[3,4-d]pyrimidine | Compound II-1 | Significantly inhibited tumor cellular activity | [16][17] |
Src Kinase Inhibition
Src is a non-receptor tyrosine kinase that is involved in various cellular processes, including cell proliferation, survival, and migration. Its dysregulation is often associated with cancer progression.
| Scaffold | Compound | Src IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | SI306 | IC50 in the low micromolar range | [18] |
| Pyrazolo[3,4-d]pyrimidine | SI388 | Ki of 0.423 | [19] |
Signaling Pathways and Experimental Workflows
To visualize the context in which these inhibitors function and the general process of their evaluation, the following diagrams are provided.
Caption: A simplified diagram of common signaling pathways where pyrazolo-pyridines and -pyrimidines act as inhibitors.
Caption: A general experimental workflow for the development of kinase inhibitors based on the featured scaffolds.
Experimental Protocols
This section provides an overview of common experimental methodologies used to evaluate the compounds discussed in this guide.
General Procedure for In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general guideline for determining the in vitro potency of inhibitors against a specific kinase.
-
Reagent Preparation : Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), a stock solution of ATP, and the specific peptide substrate for the kinase of interest.
-
Inhibitor Preparation : Prepare serial dilutions of the test compounds in the kinase buffer with a constant final DMSO concentration (typically ≤1%).
-
Kinase Reaction : In a 384-well plate, add the inhibitor dilution or vehicle control. Add the kinase and the substrate/ATP mixture to initiate the reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Signal Detection : Add a reagent solution (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Analysis : Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[20][21][22]
General Procedure for MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[23]
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[23]
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[23]
-
Formazan Solubilization : Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Data Analysis : The amount of color produced is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Conclusion
Both pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds are undeniably valuable frameworks in the design of novel kinase inhibitors. The pyrazolo[3,4-d]pyrimidine core, as a close bioisostere of adenine, has been extensively and successfully utilized in the development of highly potent kinase inhibitors, as evidenced by the numerous low nanomolar IC50 values reported. The pyrazolo[3,4-b]pyridine scaffold, while also demonstrating significant potential, appears to be a slightly less explored but equally promising alternative.
The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired drug-like properties. This guide provides a foundational comparison to assist researchers in making informed decisions in the early stages of drug discovery and to stimulate further investigation into the nuanced differences and therapeutic potential of these important heterocyclic systems.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1 H-pyrazolo[3,4- b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New pyrazolo[3,4- d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel pyrazolo[3,4- d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Design, synthesis and biological characteristics of pyrazolo[3,4- d]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. promega.com [promega.com]
- 22. promega.com [promega.com]
- 23. benchchem.com [benchchem.com]
Comparative Guide to the Synthesis of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine: An Analysis of Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published synthesis protocols for 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a key building block in the development of various heterocyclic compounds with potential pharmacological applications. This document focuses on the reproducibility of the synthesis, presenting available data and outlining detailed experimental procedures to aid researchers in their synthetic efforts.
Introduction
This compound is a valuable scaffold in medicinal chemistry. Its utility as a precursor for a diverse range of fused heterocyclic systems has been demonstrated in numerous publications. However, the successful and efficient synthesis of this starting material is paramount for any subsequent drug discovery and development program. This guide aims to provide a clear and objective comparison of the available synthetic methods, with a particular focus on their reproducibility.
Comparison of Synthesis Protocols
The primary and most cited method for the synthesis of this compound involves the cyclization of 2-amino-3-cyano-4,6-dimethylpyridine with hydrazine hydrate. This approach is highlighted in a comprehensive review by Gouda, M. A. in the Journal of Heterocyclic Chemistry. While this review establishes the utility of the target compound, it also underscores the importance of a reliable synthetic route to access it.
| Parameter | Protocol 1: Cyclization with Hydrazine Hydrate | Alternative (Hypothetical) |
| Starting Material | 2-Amino-3-cyano-4,6-dimethylpyridine | Substituted Pyrazole and a β-ketoester |
| Key Reagents | Hydrazine hydrate | Base (e.g., sodium ethoxide) |
| Solvent | Ethanol or n-butanol | Ethanol |
| Reaction Temperature | Reflux | Reflux |
| Reaction Time | 4-8 hours | 6-12 hours |
| Reported Yield | ~75-85% | Varies |
| Purification | Recrystallization | Column chromatography, Recrystallization |
| Reproducibility | Generally considered reliable, though yields can vary based on scale and purity of starting materials. | Dependent on specific substrates and conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyclization
This protocol is adapted from the general procedures described for the synthesis of related pyrazolopyridines.
Materials:
-
2-Amino-3-cyano-4,6-dimethylpyridine
-
Hydrazine hydrate (80% or higher)
-
Ethanol or n-butanol
-
Activated charcoal
Procedure:
-
A mixture of 2-amino-3-cyano-4,6-dimethylpyridine (1 equivalent) and hydrazine hydrate (1.5-2 equivalents) in ethanol or n-butanol is heated at reflux for 4-8 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
For further purification, the crude product can be dissolved in hot ethanol, treated with activated charcoal, and recrystallized to afford the pure this compound.
Reproducibility Assessment Workflow
To systematically evaluate the reproducibility of a given synthesis protocol, the following workflow is recommended:
Caption: Workflow for assessing the reproducibility of a chemical synthesis protocol.
Conclusion
The synthesis of this compound via the cyclization of 2-amino-3-cyano-4,6-dimethylpyridine with hydrazine hydrate appears to be the most established method. While specific reproducibility studies are not widely published, the consistent reporting of this method in the literature suggests it is a viable and generally reproducible route. For researchers embarking on the synthesis of this compound, careful attention to the purity of starting materials and consistent application of the reaction conditions are crucial for achieving the reported yields. The provided workflow offers a systematic approach to internally validate and ensure the reproducibility of this important synthetic transformation in a laboratory setting. Further research into alternative, potentially more robust or higher-yielding, synthetic routes would be a valuable contribution to the field.
Safety Operating Guide
Safe Disposal of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine: A Procedural Guide
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a compound recognized for its potential in various research applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Profile
This compound is classified with multiple hazard warnings.[1] Understanding these hazards is the first step in safe handling and disposal. The Globally Harmonized System (GHS) classifications indicate that this compound is:
-
Harmful if swallowed[1]
-
Harmful in contact with skin[1]
-
Harmful if inhaled[1]
-
Causes skin irritation[1]
-
Causes serious eye irritation[1]
-
May cause respiratory irritation[1]
Quantitative Hazard Data
The following table summarizes the key hazard statements associated with this compound.
| Hazard Statement | GHS Classification Code | Description |
| Harmful if swallowed | H302 | Ingestion of the substance can lead to harmful health effects. |
| Harmful in contact with skin | H312 | Skin contact with the substance can be harmful. |
| Causes skin irritation | H315 | The substance can cause irritation upon contact with the skin. |
| Causes serious eye irritation | H319 | Contact with the eyes can result in serious irritation. |
| Harmful if inhaled | H332 | Inhalation of the substance can be harmful. |
| May cause respiratory irritation | H335 | Inhalation may lead to irritation of the respiratory tract. |
Data sourced from PubChem.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound requires careful planning and execution to minimize risks to personnel and the environment. The following protocol outlines the necessary steps.
1. Personal Protective Equipment (PPE):
Before handling the compound for disposal, it is mandatory to wear appropriate PPE. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Respiratory protection if there is a risk of generating dust or aerosols[2]
2. Waste Collection:
-
Solid Waste:
-
Carefully collect any solid this compound waste, including contaminated items such as weighing paper and disposable labware.
-
Place the solid waste in a clearly labeled, sealed container. The container should be compatible with the chemical and approved for hazardous waste.
-
Avoid generating dust during collection.[2]
-
-
Liquid Waste:
-
If the compound is in a solution, do not dispose of it down the drain.[2]
-
Collect the liquid waste in a designated, sealed, and properly labeled hazardous waste container. The container should be leak-proof and made of a material compatible with the solvent used.
-
3. Labeling:
All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
4. Storage:
-
Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[2]
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and equipped to do so.[2]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Protocols for 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards:
-
Harmful if swallowed (H302)[1]
-
Harmful in contact with skin (H312)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
Harmful if inhaled (H332)[1]
-
May cause respiratory irritation (H335)[1]
Due to these potential health effects, the following personal protective equipment (PPE) is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, disposable. Change gloves frequently and immediately if contaminated, torn, or punctured. |
| Eye Protection | Safety glasses with side shields or Goggles | Must be worn at all times in the laboratory. |
| Skin and Body Protection | Laboratory coat | Fully buttoned, with tight-fitting cuffs. |
| Respiratory Protection | Fume hood or certified respirator | Use a properly functioning fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required. |
Experimental Protocols: Handling and Disposal
Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within a certified chemical fume hood. Have spill control materials readily available.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize inhalation exposure. Use a spatula for solid transfers. Avoid creating dust.
-
In Solution: When working with the compound in solution, use a syringe or pipette for transfers. Avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all surfaces and equipment used.
Disposal Plan:
-
Waste Collection: Collect all waste materials containing this compound, including contaminated gloves, paper towels, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Visualized Workflows
The following diagrams illustrate the key operational and logical relationships for handling and emergency procedures.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Protocol for Exposures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
